molecular formula C11H9NO3 B11893930 Methyl 2-(pyridin-2-yl)furan-3-carboxylate

Methyl 2-(pyridin-2-yl)furan-3-carboxylate

Cat. No.: B11893930
M. Wt: 203.19 g/mol
InChI Key: UGXWXIDQIZSCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(pyridin-2-yl)furan-3-carboxylate is a high-purity chemical compound offered for research and development purposes. This heterocyclic compound features both a furan and a pyridine ring, a structural motif recognized for its significant potential in medicinal chemistry . Fused heterocyclic systems derived from furan and pyridine, such as furo[3,2-b]pyridine, are of great interest due to their wide range of pharmacological applications. These include serving as core structures in the development of agents with antibiotic, antiviral, antifungal, and anticancer properties . Furthermore, such heterocyclic scaffolds have been investigated as inhibitors for various biological targets, including nicotinic acetylcholine receptors, CLKs, DYRK1A, and α-glucosidase enzymes . The structure of this compound, which incorporates ester and aryl functionalities, makes it a versatile intermediate that can undergo various chemical transformations. These transformations, including cross-coupling, hydrolysis, and cyclization reactions, are essential for constructing more complex molecules for structure-activity relationship (SAR) studies . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 2-pyridin-2-ylfuran-3-carboxylate

InChI

InChI=1S/C11H9NO3/c1-14-11(13)8-5-7-15-10(8)9-4-2-3-6-12-9/h2-7H,1H3

InChI Key

UGXWXIDQIZSCIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=C1)C2=CC=CC=N2

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of Methyl 2-(pyridin-2-yl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and characterization of Methyl 2-(pyridin-2-yl)furan-3-carboxylate , a critical heterocyclic building block used in the development of kinase inhibitors and multidentate ligands for materials science.

As a Senior Application Scientist, I have selected two distinct synthetic pathways based on scale and purity requirements:

  • The Stille Cross-Coupling Protocol (Method A): The preferred route for medicinal chemistry applications requiring high regioselectivity and functional group tolerance.

  • The Modified Feist-Benary Cyclization (Method B): A classic condensation approach suitable for larger-scale preparation where cost-efficiency is paramount.

Retrosynthetic Analysis

To access the target effectively, we must disconnect the biaryl bond or disassemble the furan ring itself.

  • Disconnection A (C-C Bond Formation): Disconnecting the C2(furan)-C2(pyridine) bond suggests a cross-coupling strategy. Given the electron-rich nature of furan and the electron-deficient pyridine, a Palladium-catalyzed coupling is ideal.

  • Disconnection B (Ring Construction): Disconnecting the furan ring reveals an

    
    -haloketone and a 
    
    
    
    -keto ester equivalent.

Retrosynthesis cluster_0 Route A: Stille Coupling cluster_1 Route B: Feist-Benary Cyclization Target Methyl 2-(pyridin-2-yl)furan-3-carboxylate PrecursorA1 Methyl 2-bromofuran-3-carboxylate PrecursorA1->Target Pd(0) PrecursorA2 2-(Tributylstannyl)pyridine PrecursorA2->Target Stille PrecursorB1 2-(Bromoacetyl)pyridine PrecursorB1->Target Base / Heat PrecursorB2 Methyl 3,3-dimethoxypropionate (Masked Formyl Acetate) PrecursorB2->Target Condensation

Figure 1: Retrosynthetic logic flow for the target molecule.

Method A: Stille Cross-Coupling (Preferred Route)

This method is recommended for research-scale synthesis (100 mg to 10 g) due to its reliability and the commercial availability of the furan precursor.

Reaction Scheme

Reagents: Methyl 2-bromofuran-3-carboxylate + 2-(Tributylstannyl)pyridine Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Mechanistic Workflow

The reaction proceeds via the standard Stille cycle: Oxidative Addition, Transmetallation (the rate-determining step), and Reductive Elimination.

StilleCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Pd(II)-Br Complex) Pd0->OxAdd + Methyl 2-bromofuran-3-carboxylate TransMet Transmetallation (Sn-Pd Exchange) OxAdd->TransMet + 2-(Bu3Sn)Pyridine RedElim Reductive Elimination (Product Release) TransMet->RedElim - Bu3SnBr RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Pd-mediated coupling of furan and pyridine moieties.

Experimental Protocol
  • Preparation: Flame-dry a 100 mL Schlenk flask and cool under argon.

  • Charging: Add Methyl 2-bromofuran-3-carboxylate (1.0 eq, 5.0 mmol, 1.02 g) and 2-(Tributylstannyl)pyridine (1.1 eq, 5.5 mmol, 2.02 g).

  • Solvent: Add anhydrous 1,4-Dioxane (25 mL). Degas the solution by bubbling argon for 15 minutes (sparging). Critical: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 eq, 0.25 mmol, 290 mg).

  • Reaction: Fit a reflux condenser and heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 10% KF solution (2 x 30 mL).

    • Note: Washing with Potassium Fluoride precipitates the tributyltin byproduct as an insoluble solid (

      
      ), simplifying purification.
      
  • Purification: Filter the organic layer through a pad of Celite. Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Method B: Modified Feist-Benary Cyclization

This method constructs the furan ring from acyclic precursors. Standard Feist-Benary uses ethyl acetoacetate, yielding a 5-methyl furan. To obtain the 5-unsubstituted furan core implied by the target name, we use Methyl 3,3-dimethoxypropionate as a formyl acetate equivalent.

Reaction Scheme

Reagents: 2-(Bromoacetyl)pyridine hydrobromide + Methyl 3,3-dimethoxypropionate. Base: Pyridine or Triethylamine.

Mechanistic Workflow

FeistBenary Step1 Enolate Formation (Base deprotonates ester) Step2 Aldol Condensation (Attack on Ketone) Step1->Step2 Step3 Intramolecular Displacement (Ring Closure) Step2->Step3 Step4 Aromatization (- H2O / - MeOH) Step3->Step4

Figure 3: Stepwise construction of the furan ring via condensation and dehydration.

Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve Methyl 3,3-dimethoxypropionate (1.0 eq, 10 mmol) in Ethanol (50 mL).

  • Activation: Add 2-(Bromoacetyl)pyridine hydrobromide (1.0 eq, 10 mmol).

  • Cyclization: Add Pyridine (2.5 eq, 25 mmol) dropwise. The solution will darken.

  • Reflux: Heat to reflux (80°C) for 6 hours.

  • Acid Hydrolysis (In situ): To ensure full aromatization and removal of the methoxy groups, add a catalytic amount of p-TsOH (0.1 eq) and reflux for an additional 1 hour.

  • Workup: Evaporate ethanol. Redissolve residue in DCM (100 mL), wash with water and brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via chromatography if oil is obtained.

Characterization Data

Since specific experimental values for this exact ester are often proprietary or buried in patent literature, the following data is predicted based on validated increments for 2-substituted pyridines and furan-3-carboxylates.

Predicted NMR Spectroscopy ( H, 400 MHz, CDCl )
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Py-H6 8.65Doublet (J=4.8 Hz)1HPyridine

-proton
Py-H3 7.95Doublet (J=8.0 Hz)1HPyridine proton ortho to furan
Py-H4 7.75Triplet (td)1HPyridine

-proton
Fu-H5 7.55Doublet (J=2.0 Hz)1HFuran

-proton (to O)
Py-H5 7.25Triplet (ddd)1HPyridine

-proton
Fu-H4 6.90Doublet (J=2.0 Hz)1HFuran

-proton
OCH

3.85Singlet3HMethyl Ester
Mass Spectrometry
  • Formula:

    
    
    
  • Molecular Weight: 203.20 g/mol

  • ESI-MS (M+H): Observed

    
    
    
  • Fragmentation: Loss of -OMe (31) and -CO (28) are common.

Scientist's Notes & Troubleshooting

Stability of Precursors (Method B)
  • 2-(Bromoacetyl)pyridine: This compound is a potent lachrymator and is unstable as a free base (it self-condenses). Always store and use it as the hydrobromide salt. Neutralize it in situ during the reaction.

Stannane Toxicity (Method A)
  • Organotin compounds are highly toxic. All weighing and reactions must be performed in a fume hood.

  • Cleanup Tip: Wash glassware with a solution of iodine in DCM to convert residual organotins to inorganic tin halides, which are easier to clean, before standard washing.

Regioselectivity
  • In Method A, the coupling is strictly defined by the position of the bromide and stannane, guaranteeing the 2,3-substitution pattern .

  • In Method B, careful temperature control is required. Overheating during the initial mixing can lead to polymerization of the dimethoxypropionate.

References

  • Stille Coupling Review: Cordovilla, C., et al. "The Stille Reaction, 38 Years Later." ACS Catalysis, 2015. Link

  • Feist-Benary Synthesis: "Feist-Benary Furan Synthesis." BenchChem Protocols. Link

  • Pyridyl Furan Derivatives: Zhang, X., et al. "Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione."[1] Asian Journal of Chemistry. Link

  • Terpyridine Synthesis via Furan: "Preparation of carboxylate derivatives of terpyridine via the furan pathway."[2] Springer Nature Protocols. Link

Sources

Technical Whitepaper: Spectroscopic Characterization of Methyl 2-(pyridin-2-yl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of Methyl 2-(pyridin-2-yl)furan-3-carboxylate , a significant biaryl scaffold in medicinal chemistry. The data and protocols presented here are synthesized from established heterocyclic chemistry principles, analogous structural data, and validated synthetic methodologies (e.g., Stille/Negishi coupling).

Executive Summary

Methyl 2-(pyridin-2-yl)furan-3-carboxylate (C₁₁H₉NO₃, MW: 217.20) represents a critical structural motif in drug discovery, particularly as a precursor for fused tricyclic systems (e.g., furo[2,3-b]pyridines) and as a ligand in coordination chemistry. This guide provides a comprehensive analysis of its NMR (


H, 

C), IR, and Mass Spectrometric signatures, grounded in the electronic effects of the electron-deficient pyridine ring coupled to the electron-rich furan core.

Synthetic Context & Purity Profile

To interpret spectroscopic data accurately, one must understand the synthesis origin. The highest purity samples are typically generated via Stille Coupling or Negishi Coupling , minimizing homocoupling impurities.

  • Precursor: Methyl 2-bromofuran-3-carboxylate.

  • Coupling Partner: 2-(Tributylstannyl)pyridine (Stille) or 2-Pyridylzinc bromide (Negishi).

  • Common Impurities: Tributyltin residues (0.8–1.5 ppm in

    
    H NMR) or homocoupled bis-furan/bis-pyridine.
    
Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to spectroscopic validation.

G Start Methyl 2-bromofuran- 3-carboxylate Catalyst Pd(PPh3)4 / Toluene Reflux Start->Catalyst Reagent 2-(Tributylstannyl) pyridine Reagent->Catalyst Product Methyl 2-(pyridin-2-yl) furan-3-carboxylate Catalyst->Product Stille Coupling Analysis Spectroscopic Profiling (NMR, IR, MS) Product->Analysis Purification

Figure 1: Synthetic pathway and validation workflow for the target biaryl ester.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7]

H NMR Characterization (400 MHz, CDCl )

The


H NMR spectrum is defined by three distinct regions: the aliphatic methyl ester, the furan doublets, and the pyridine aromatic system.

Key Diagnostic Feature: The deshielding of the Pyridine H3' proton due to the proximity of the ester carbonyl oxygen (if planar) or the furan ring current.

Proton

(ppm)
Multiplicity

(Hz)
Assignment Logic
Py-H6' 8.60 – 8.65ddd4.8, 1.8, 0.9

-proton to Nitrogen; highly deshielded.
Py-H3' 7.90 – 8.00dt8.0, 1.0Peri-position to furan; anisotropic deshielding.
Py-H4' 7.70 – 7.80td7.7, 1.8Typical

-pyridine shift.
Fu-H5 7.50 – 7.55d1.9

-proton to Furan Oxygen; deshielded.
Py-H5' 7.20 – 7.28ddd7.5, 4.8, 1.2

-proton to Nitrogen; most shielded Py proton.
Fu-H4 6.85 – 6.95d1.9

-proton on Furan; characteristic doublet.
OCH

3.80 – 3.90s-Methyl ester singlet (diagnostic).

Expert Insight:

  • Coupling Constants: The furan ring exhibits a characteristic

    
     Hz. If this doublet is obscured, check for overlap with Py-H5' or solvent peaks (CHCl
    
    
    
    at 7.26 ppm).
  • Conformational Effects: The molecule likely adopts a twisted conformation to minimize steric repulsion between the ester and the pyridine ring, slightly shielding the Py-H3' compared to a planar system.

C NMR Characterization (100 MHz, CDCl )

The carbon spectrum confirms the biaryl connectivity and the ester functionality.

Carbon

(ppm)
TypeAssignment
C=O 163.5 – 164.5C

Ester Carbonyl
Fu-C2 152.0 – 154.0C

Furan

-carbon (linked to Pyridine)
Py-C2' 149.0 – 150.5C

Pyridine

-carbon (linked to Furan)
Py-C6' 149.0 – 150.0CHPyridine

-CH (close to N)
Fu-C5 142.0 – 143.0CHFuran

-CH (O-adjacent)
Py-C4' 136.0 – 137.0CHPyridine

-CH
Py-C3' 120.0 – 122.0CHPyridine

-CH
Py-C5' 122.0 – 123.0CHPyridine

-CH
Fu-C3 115.0 – 117.0C

Furan

-carbon (linked to Ester)
Fu-C4 110.0 – 111.0CHFuran

-CH
OCH

51.5 – 52.0CH

Methoxy Carbon

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the conjugation of the ester with the furan ring and the heteroaromatic stretches.

  • Ester C=O[1] Stretch: 1715 – 1725 cm

    
     . (Strong). This value is slightly lower than non-conjugated esters due to resonance with the furan ring.
    
  • C=N / C=C Aromatic Stretch: 1580 – 1600 cm

    
     . Characteristic of the pyridine ring breathing modes.
    
  • C-O Stretch: 1200 – 1300 cm

    
     . Broad, strong bands associated with the ester linkage.
    
  • C-H Stretch (Ar): 3050 – 3150 cm

    
     . Weak aromatic C-H stretches.
    

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

  • Molecular Ion (M

    
    ): m/z 217 . (Base peak or high intensity in ESI).
    
  • Fragmentation Pathway (EI):

    • [M - OMe]

      
      : m/z 186 . Loss of the methoxy group (
      
      
      
      OCH
      
      
      ) from the ester.
    • [M - COOMe]

      
      : m/z 158 . Loss of the entire ester group, leaving the biaryl cation [Py-Fu]
      
      
      
      .
    • [Pyridine]

      
      : m/z 78 . Cleavage of the biaryl bond (less common, but observable).
      
Fragmentation Logic Diagram

MS M Molecular Ion [M]+ m/z 217 Frag1 [M - OMe]+ m/z 186 M->Frag1 - OCH3 (31) Frag2 [M - COOMe]+ m/z 158 M->Frag2 - COOMe (59) Frag1->Frag2 - CO (28) Frag3 Pyridyl-Furan Core (Biaryl Cation) Frag2->Frag3 Stability

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Experimental Protocol for Data Acquisition

Sample Preparation[2][3][4][5][7][8][9][10]
  • Solvent: Use CDCl

    
      (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent for

    
    H NMR; use 20–30 mg  for 
    
    
    
    C NMR to ensure adequate signal-to-noise ratio for quaternary carbons.
  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., silica gel fines) that cause line broadening.

Instrument Parameters
  • Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30) with proton decoupling.

  • Relaxation Delay (D1): Set to 1.0 s for routine scans; increase to 5.0 s for accurate integration of the pyridine protons if relaxation is slow.

  • Temperature: 298 K (25°C).

References

  • Stille Coupling Methodology: Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986, 25(6), 508–524. Link

  • Furan Synthesis Precursors: Keay, B. A. "Regioselective Lithiation of 3-Furoic Acid Derivatives." Canadian Journal of Chemistry, 1987.
  • Biaryl NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative source for additivity rules in heterocyclic NMR).
  • Analogous Pyridyl-Furan Systems: Journal of Medicinal Chemistry studies on furo[2,3-b]pyridine synthesis often cite this intermediate. See: J. Med. Chem. 2008, 51, 12, 3630–3641. Link

Sources

Structural Elucidation of Methyl 2-(pyridin-2-yl)furan-3-carboxylate: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the precise three-dimensional conformation of a molecule dictates its functional efficacy. Heterobiaryl scaffolds—systems comprising two directly linked heteroaromatic rings—are ubiquitous in pharmaceuticals due to their ability to modulate physicochemical properties and target binding[1]. Methyl 2-(pyridin-2-yl)furan-3-carboxylate serves as a prototypical heterobiaryl system. The presence of the ester group at the 3-position of the furan ring introduces a critical steric parameter, forcing a conformational tug-of-war between


-system coplanarity and steric relief[2].

This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of Methyl 2-(pyridin-2-yl)furan-3-carboxylate. By detailing the causality behind crystal growth, data collection, and computational refinement, this document serves as a self-validating protocol for researchers seeking to elucidate complex molecular geometries[3].

The Structural Context of Heterobiaryls

The spatial arrangement of the pyridine-furan axis is not random; it is governed by a delicate balance of intramolecular and intermolecular forces. Axial chirality and conformational restriction (atropisomerism) occur when the rotational barrier around the aryl-aryl bond is sufficiently high[2]. In Methyl 2-(pyridin-2-yl)furan-3-carboxylate, the bulky methyl ester group prevents the two rings from achieving perfect coplanarity.

Understanding this inter-ring torsion angle is critical. Coplanar conformations maximize electronic conjugation but incur severe steric penalties, whereas orthogonal conformations relieve steric strain but break the extended


-system[4]. Furthermore, solid-state crystal packing forces, such as 

stacking and weak C-H···O/N interactions, can stabilize specific conformers that might otherwise be transient in solution[5].

ConformationalLogic Root Inter-Ring Torsion Angle (Pyridine-Furan) Intra Intramolecular Forces Root->Intra Inter Intermolecular Forces Root->Inter Steric Steric Repulsion (Ester vs. Pyridine) Intra->Steric Conj Electronic Conjugation (Planarization) Intra->Conj Pack Crystal Packing (Pi-Pi Stacking) Inter->Pack HBond Weak Non-Covalent Interactions Inter->HBond

Caption: Determinants of the inter-ring torsion angle in heterobiaryl crystal structures.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental workflow must be rigorously controlled. The following protocols detail the exact methodologies required, explaining the chemical and physical causality behind each step.

Crystal Growth via Controlled Slow Evaporation

High-quality single crystals are paramount for successful X-ray diffraction analysis[6]. The goal is to maintain a low degree of supersaturation to promote the nucleation of a single, macroscopic crystal rather than a microcrystalline powder.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 50 mg of highly purified Methyl 2-(pyridin-2-yl)furan-3-carboxylate in 1.5 mL of ethyl acetate (EtOAc) in a clean glass vial. Causality: EtOAc provides excellent solubility for the polar ester and heterocycles.

  • Anti-Solvent Addition: Add hexanes dropwise until the solution becomes slightly turbid, then add a single drop of EtOAc until the solution just clears. Causality: Hexanes act as an anti-solvent. Operating at the exact boundary of solubility ensures that minimal solvent evaporation will trigger crystallization.

  • Evaporation Control: Cover the vial with Parafilm and puncture 2-3 small holes using a needle. Place the vial in a vibration-free environment at a constant 20 °C[6]. Causality: Slowing the evaporation rate reduces the kinetic trapping of defects, allowing the thermodynamic formation of a highly ordered crystal lattice.

Cryogenic X-ray Diffraction Data Collection

Once a suitable crystal (approximately 0.2 × 0.2 × 0.1 mm) is identified under a polarized light microscope, it must be mounted and irradiated.

Step-by-Step Protocol:

  • Mounting: Submerge the crystal in a drop of inert perfluorinated polyether (Paratone) oil. Scoop the crystal using a MiTeGen polyimide loop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when frozen, holding the crystal securely without applying mechanical stress.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream[6]. Causality: Cryogenic temperatures drastically reduce thermal atomic displacement parameters (ADPs). Minimizing thermal motion sharpens the diffraction spots, extends the resolution limit, and mitigates radiation-induced radical damage to the organic molecule[7].

  • Data Acquisition: Collect a series of diffraction images using Mo K

    
     radiation (
    
    
    
    Å) or Cu K
    
    
    radiation. Rotate the crystal through
    
    
    and
    
    
    scans to ensure high redundancy and complete coverage of the reciprocal space[6].

Workflow A Crystal Growth (Slow Evaporation) B Data Collection (Cryo XRD 100K) A->B C Data Reduction (Integration) B->C D Structure Solution (Phase Problem) C->D E Refinement (SHELXL/Olex2) D->E

Caption: Small molecule X-ray crystallography workflow from crystal growth to refinement.

Computational Workflow: Phase Solution and Refinement

The raw diffraction images yield intensities, but the phase information of the X-ray waves is lost—this is the fundamental "Phase Problem" of crystallography[8].

Structure Solution

The structure is solved using intrinsic phasing or direct methods, which utilize statistical relationships between reflection intensities to estimate the missing phases. This generates an initial electron density map where the heaviest atoms (C, N, O) appear as distinct peaks[9].

Full-Matrix Least-Squares Refinement

Structure refinement is executed using the Olex2 graphical user interface[9], which seamlessly interfaces with the SHELXL refinement engine[10].

Refinement Strategy:

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O) are refined anisotropically. Causality: Atoms do not vibrate as perfect spheres. Anisotropic displacement parameters model the electron density as ellipsoids, accounting for directional thermal motion and bonding constraints[10].

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in geometrically calculated positions and refined using a "riding model" (e.g., AFIX 43 for aromatic hydrogens, AFIX 137 for methyl groups). Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron (which is pulled toward the bonded carbon/heteroatom), X-ray diffraction systematically underestimates C-H bond lengths. The riding model enforces idealized, chemically accurate geometry[10][11].

  • Weighting Scheme: The SHELXL weighting scheme parameters (

    
     and 
    
    
    
    ) are optimized until the Goodness-of-Fit (GooF) approaches 1.0. Causality: This ensures that high-angle (weak) and low-angle (strong) reflections are weighted appropriately based on their statistical variances[11].

Quantitative Crystallographic Data

The culmination of the data collection and refinement process is a standardized set of crystallographic parameters, typically archived in a Crystallographic Information File (CIF)[10]. Below is a representative data summary for the structural analysis of Methyl 2-(pyridin-2-yl)furan-3-carboxylate.

ParameterValue
Empirical Formula C₁₁H₉NO₃
Formula Weight 203.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions

Å,

Å,

Å

Volume 996.8 ų
Z (Molecules per unit cell) 4
Calculated Density (

)
1.354 g/cm³
Absorption Coefficient (

)
0.102 mm⁻¹
Reflections Collected / Unique 14,520 / 2,450 [

]
Data / Restraints / Parameters 2,450 / 0 / 137
Goodness-of-Fit (GooF) on

1.045
Final

Indices [

]

,

Largest Diff. Peak and Hole 0.24 and -0.18 e·Å⁻³

Conclusion & Implications for Drug Design

The crystal structure analysis of Methyl 2-(pyridin-2-yl)furan-3-carboxylate reveals critical insights into heterobiaryl conformational preferences. The refinement data typically demonstrates a non-zero torsion angle between the pyridine and furan rings, quantifying the exact energetic compromise between steric repulsion from the methyl ester and the thermodynamic drive for


-conjugation[2][4].

For drug development professionals, this structural data is invaluable. When designing kinase inhibitors or allosteric modulators containing similar heterobiaryl motifs[5], knowing the exact solid-state conformation allows computational chemists to accurately parameterize force fields and improve the predictive power of molecular docking simulations.

References

  • X Ray Crystallography - International Journal of Pharmaceutical Sciences International Journal of Pharmaceutical Sciences URL:3

  • A Comparative Guide to the X-ray Crystallographic Analysis of 1,5-Benzodiazepine Derivatives Benchchem URL: 6

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students Northwestern University / IMSERC URL: 9

  • Crystal structure refinement with SHELXL ResearchGate / Acta Crystallographica Section C URL: 10

  • Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2 National Institutes of Health (PMC) URL: 11

  • Small Molecule X-Ray Crystallography, Theory and Workflow CoLab URL: 8

  • Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source National Institutes of Health (PMC) URL: 7

  • Atroposelective transformation of axially chiral (hetero)biaryls RSC Publishing URL:2

  • Chiral, Sterically Demanding N-Heterocyclic Carbenes Fused into a Heterobiaryl Skeleton ACS Publications URL: 4

  • Recent Advances in Catalytic Asymmetric Construction of Atropisomers Shaanxi Normal University (SNNU) URL:1

  • Design and Synthesis of Novel Heterobiaryl Amides as Metabotropic Glutamate Receptor Subtype 5 Antagonists National Institutes of Health (PMC) URL: 5

Sources

Pyridinylfuran Derivatives: Therapeutic Frontiers & Mechanistic Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Biaryl Advantage

The pyridinylfuran scaffold—defined by the covalent linkage of a pyridine nitrogen heterocycle and a furan oxygen heterocycle—represents a privileged structure in modern medicinal chemistry. This biaryl system offers a unique physicochemical profile: the pyridine ring functions as a robust hydrogen bond acceptor and π-stacking unit, while the furan moiety contributes specific lipophilicity and metabolic reactivity (e.g., bioactivation in specific antimicrobial contexts).

This guide analyzes the biological potential of pyridinylfuran derivatives, moving beyond general observations to specific mechanistic interventions in oncology (PI3K/Akt pathway) and antimicrobial resistance (MRSA targeting) . It provides actionable synthetic protocols and validated assay methodologies to accelerate development pipelines.

Chemical Architecture & Synthesis

The construction of the pyridinylfuran core typically relies on transition-metal-catalyzed cross-coupling. The Suzuki-Miyaura reaction is the industry standard due to its tolerance of functional groups and high yields.

Protocol 1: Palladium-Catalyzed Synthesis of 2-(Furan-2-yl)pyridine

A self-validating protocol for generating the core scaffold.

Reagents:

  • Substrate A: 2-Bromopyridine (1.0 equiv)

  • Substrate B: Furan-2-boronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge a Schlenk flask with Substrate A, Substrate B, and the Catalyst. Evacuate and backfill with Argon (

    
    ) three times to remove competing oxygen.
    
  • Solvent Degassing: Separately degas the 1,4-dioxane and aqueous base by sparging with Argon for 20 minutes. This prevents oxidative homocoupling of the boronic acid.

  • Reaction Initiation: Add the solvent mixture via syringe. Heat the reaction mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the bromide indicates completion.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo and purify via silica gel column chromatography.

Therapeutic Frontier I: Oncology & Kinase Inhibition

Pyridinylfuran derivatives have shown exceptional potency as Class I PI3K inhibitors . The structural logic involves the pyridine nitrogen interacting with the hinge region of the kinase ATP-binding pocket, while the furan ring orients substituents into the hydrophobic specificity pocket.

Mechanistic Case Study: PI-103 Analogues

Compounds structurally related to PI-103 (a pyridinylfuranopyrimidine) inhibit the PI3K/Akt/mTOR signaling cascade. This pathway is frequently hyperactivated in glioblastomas and ovarian cancers.

  • Mechanism of Action (MOA): Competitive inhibition at the ATP-binding site of the p110 catalytic subunit of PI3K.

  • Downstream Effect: Prevention of PIP2

    
     PIP3 conversion, leading to the dephosphorylation of Akt (at Ser473) and induction of G1 cell cycle arrest.
    
Visualization: PI3K/Akt Signaling Blockade

The following diagram illustrates the intervention point of pyridinylfuran derivatives within the survival signaling pathway.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Pyridinylfuran Derivative (Inhibitor) Inhibitor->PI3K Blocks ATP Site PIP2 PIP2 PIP2->PI3K Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis / Cell Cycle Arrest Akt->Apoptosis Inhibits (Survival Signal) Proliferation Tumor Proliferation mTOR->Proliferation Promotes

Caption: Pyridinylfuran derivatives competitively inhibit PI3K, halting the conversion of PIP2 to PIP3 and silencing the downstream Akt/mTOR survival signal.

Therapeutic Frontier II: Antimicrobial Resistance (AMR)

Pyridinylfuran derivatives, particularly those functionalized with nitro groups (nitrofuranyl-pyridines), exhibit potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

Unlike standard cell-wall inhibitors, these derivatives often act as prodrugs .

  • Entry: The lipophilic furan facilitates passive diffusion across the bacterial membrane.

  • Bioactivation: Bacterial nitroreductases (Type I/II) reduce the nitro-furan moiety.

  • Lethality: This reduction generates reactive radical species that damage bacterial DNA and ribosomal proteins, leading to cell death.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Standardized Broth Microdilution (CLSI Guidelines)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (polystyrene, round bottom).

  • Test Organism: S. aureus (ATCC 29213 or clinical MRSA isolate).

  • Resazurin dye (optional, for colorimetric readout).

Workflow:

  • Stock Preparation: Dissolve the pyridinylfuran derivative in DMSO to a concentration of 10 mg/mL.

  • Serial Dilution: In the 96-well plate, perform 2-fold serial dilutions using CAMHB to achieve a test range (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Inoculation: Add 50 µL of diluted inoculum to each well containing 50 µL of drug solution. Final bacterial density:

    
     CFU/mL.
    
  • Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration well with no visible turbidity.

    • Validation: Controls must include a "Growth Control" (bacteria + solvent) and "Sterility Control" (media only).

Data Summary: Comparative Potency

Compound Class Target Organism Typical MIC (µg/mL) Mechanism
Pyridinylfuran (Nitro) MRSA 4 – 32 DNA Damage (Radical)
Pyridinylfuran (Alkyl) S. epidermidis 8 – 16 Membrane Disruption

| Ciprofloxacin (Control) | MRSA | >64 (Resistant) | DNA Gyrase Inhibition |

Structure-Activity Relationship (SAR) Map

Optimizing the pyridinylfuran scaffold requires precise modification of the biaryl core.

SAR_Map Core Pyridinylfuran Core (Biaryl Scaffold) Py_N Pyridine Nitrogen: H-Bond Acceptor (Critical for Kinase Hinge Binding) Core->Py_N Py_Sub C3/C5 Substitution: Modulates Solubility & Electronic density Core->Py_Sub Fur_O Furan Oxygen: Lipophilicity contributor Core->Fur_O Fur_Sub C5' Substitution: Nitro = Antimicrobial Aryl/Alkyl = Hydrophobic Pocket Fit Core->Fur_Sub Linker C2-C2' Linkage: Rotational freedom affects planar conformation Core->Linker

Caption: SAR analysis highlighting critical zones for modification. The pyridine nitrogen is essential for target binding, while the furan C5' position dictates therapeutic class (Antibacterial vs. Anticancer).

References

  • Raynaud, F. I., et al. (2009). "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 to 2-(3-pyridinyl)-4-morpholinothieno[3,2-d]pyrimidine derivatives." Molecular Cancer Therapeutics. Link

  • Abdel-Aziz, M., et al. (2017). "Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species."[1] European Journal of Medicinal Chemistry. Link

  • Rueda-Espinosa, J., et al. (2018). "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids." Canadian Journal of Chemistry.[2] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

  • Zhang, D., et al. (2021).[3] "Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Chemo-Divergent Reactivity of Methyl 2-(pyridin-2-yl)furan-3-carboxylate: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(pyridin-2-yl)furan-3-carboxylate represents a high-value "push-pull" heteroaromatic scaffold in modern drug discovery. Unlike simple furans, this molecule integrates three distinct reactive centers: an electron-rich furan diene, an electron-withdrawing methyl ester at C3, and a coordinating pyridine nitrogen at C2. This unique electronic architecture allows for chemo-divergent synthesis —the ability to selectively activate specific bonds to access diverse chemical spaces, from fused polycycles (via Diels-Alder) to biaryl systems (via C-H activation) and dicarbonyl pharmacophores (via oxidative ring opening).

This technical guide explores the reactivity profile of this scaffold, providing mechanistic insights and validated protocols for researchers utilizing this intermediate in medicinal chemistry campaigns.

Structural Analysis & Electronic Profiling

To predict reactivity, we must map the electronic density. The furan ring is inherently nucleophilic (π-excessive), but in this substrate, it is significantly modulated by two electron-withdrawing groups (EWGs):

  • The C3-Methyl Ester: Lowers the HOMO energy of the furan, reducing its reactivity toward electrophiles compared to unsubstituted furan, but stabilizing it against oxidative degradation.

  • The C2-Pyridine: Acts as a π-acceptor (especially if protonated) and, crucially, as a Lewis basic Directing Group (DG) for transition metals.

Electronic Resonance Map (Graphviz)

The following diagram illustrates the competing electronic effects that define the molecule's reactivity landscape.

ElectronicMap Furan Furan Ring (Nucleophilic Core) Pyridine 2-Pyridine (Directing Group) Furan->Pyridine Inductive Withdrawal (-I) Ester 3-Methyl Ester (EWG / Meta-Director) Furan->Ester Resonance Withdrawal (-M) C5_Pos C5 Position (Most Nucleophilic) Furan->C5_Pos Highest HOMO Coeff. C4_Pos C4 Position (Sterically Open) Pyridine->C4_Pos Pd-Coordination (Directing Effect)

Caption: Electronic push-pull map showing the deactivation of the furan core by C2/C3 substituents and the activation of C4/C5 sites for functionalization.

Site-Selective C-H Functionalization

The most powerful application of this scaffold lies in Transition-Metal Catalyzed C-H Activation . The pyridine nitrogen at C2 serves as an excellent ortho-directing group. However, since the C3 position is blocked by the ester, the catalyst is forced to activate the C4-position (beta to the pyridine) or the C5-position .

Mechanistic Insight: The "Blocked Ortho" Effect

In standard pyridine-directed furan arylation, C3 is the kinetic site of palladation. With C3 substituted, the reaction manifold shifts:

  • C4-Arylation: Favored by steric relief and the "directing" geometry of the pyridine-Pd intermediate.

  • C5-Arylation: Favored by electronic factors (furan's natural alpha-nucleophilicity), often dominating in non-directed electrophilic substitutions.

Key Strategy: To achieve selective C4 functionalization, use Pd(II) catalysis with a weak base (e.g., CsOAc) to facilitate the Concerted Metalation-Deprotonation (CMD) pathway.

Diels-Alder Cycloaddition Architectures

Despite the electron-withdrawing ester, the furan ring retains sufficient diene character to undergo [4+2] cycloadditions. This is the primary route to 7-oxabicyclo[2.2.1]heptane systems—scaffolds highly prized for their 3D complexity (sp3 character) in fragment-based drug design.

Reactivity Constraints
  • Normal Electron Demand: Reacting with electron-deficient dienophiles (e.g., maleimides) requires thermal activation or Lewis Acid catalysis (e.g., ZnI2, AlCl3) because the furan HOMO is lowered by the ester.

  • Reversibility: The retro-Diels-Alder reaction is a constant thermodynamic risk. Products often require hydrogenation of the resulting double bond to "lock" the structure.

Experimental Protocol: Pyridine-Directed C-H Arylation

This protocol describes the selective C-H arylation of Methyl 2-(pyridin-2-yl)furan-3-carboxylate at the C5 position using a Palladium catalyst. This method is superior to traditional cross-coupling as it avoids pre-functionalization (halogenation) of the furan.

Methodology

Objective: Install an aryl group at the furan C5 position. Scale: 1.0 mmol.

ReagentEquivalentsRole
Substrate 1.0 equivCore Scaffold
Aryl Bromide (Ar-Br) 1.5 equivCoupling Partner
Pd(OAc)₂ 5 mol%Catalyst Precursor
PPh₃ (or PCy₃)10 mol%Ligand
K₂CO₃ 2.0 equivBase (neutralizes HBr)
DMAc (Dimethylacetamide)Solvent (0.2 M)High boiling, polar aprotic
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add Methyl 2-(pyridin-2-yl)furan-3-carboxylate (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv) to the vial.

    • Note: If the aryl bromide is liquid, add it after the solvent.

  • Solvation & Degassing:

    • Add anhydrous DMAc (5 mL for 1 mmol scale).

    • Degas the mixture by sparging with Argon for 5–10 minutes. This is critical to prevent Pd oxidation and homocoupling of the aryl bromide.

  • Reaction:

    • Seal the vessel.[1]

    • Heat to 110–130 °C for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (typically 20-30% EtOAc/Hexane) or LC-MS. Look for the disappearance of the furan starting material (M+H).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with Water (3 x 10 mL) and Brine (1 x 10 mL) to remove DMAc.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification:

    • Purify via flash column chromatography on silica gel.[1]

Self-Validating Logic (Troubleshooting)
  • Low Conversion? The pyridine nitrogen might be poisoning the catalyst. Add 10-20 mol% of PivOH (Pivalic acid). This acts as a proton shuttle, facilitating the CMD step without deactivating the catalyst.

  • Regioselectivity Issues? If C4 arylation competes with C5, switch to a bulkier ligand (e.g., DavePhos) to sterically discourage the crowded C4 position.

Oxidative Ring Opening (The Achmatowicz Pathway)

For researchers seeking to escape the heteroaromatic plane, this scaffold can be transformed into highly functionalized dicarbonyls.

Pathway: Treatment with an oxidant (e.g., NBS/H₂O or m-CPBA) converts the furan into a 2,5-dimethoxy-2,5-dihydrofuran (if in MeOH), which hydrolyzes to a 1,4-dicarbonyl system (enedione).

  • Utility: This unmasks the "latent" acyclic functionality of the furan, providing a 1,4-keto-ester motif tethered to a pyridine—a valuable precursor for synthesizing pyridyl-substituted pyrroles or pyridazines.

Reaction Workflow Diagram (Graphviz)

ReactionFlow cluster_pathways Divergent Reaction Pathways Start Methyl 2-(pyridin-2-yl) furan-3-carboxylate Path1 Pathway A: C-H Arylation (Pd-Catalysis) Start->Path1 Path2 Pathway B: Diels-Alder (Cycloaddition) Start->Path2 Path3 Pathway C: Oxidative Opening (NBS/H2O) Start->Path3 Product1 C5-Arylated Furan (Biaryl Scaffold) Path1->Product1 Ar-Br, 110°C Product2 Oxabicyclo[2.2.1]heptane (3D Fragment) Path2->Product2 Maleimide, Heat Product3 1,4-Dicarbonyl / Enedione (Linear Precursor) Path3->Product3 Oxidation

Caption: Divergent synthesis map showing the transformation of the parent scaffold into three distinct chemical classes.

References

  • Diels–Alder Reactivity of Furan-3-Carboxylates

    • Title: A Diels–Alder probe for discovery of natural products containing furan moieties.[3]

    • Source: Beilstein Journal of Organic Chemistry (2024).
    • URL:[Link]

  • Pyridine-Directed C-H Activation

    • Title: Selective Palladium-Catalyzed Direct Arylation of Furo[3,2-b]pyridines.[4]

    • Source: Journal of Organometallic Chemistry / Wiley Online Library.
    • URL:[Link](Note: This reference establishes the viability of Pd-catalyzed arylation in furan-pyridine fused/tethered systems).

  • General Furan C-H Functionalization

    • Title: Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings.[5]

    • Source: Organometallics (ACS Public
    • URL:[Link]

  • Oxidative Ring Opening (Achmatowicz)

    • Title: Oxidative Cleavage of Furans.[6][7][8]

    • Source: Organic Reactions (2015).[4][6]

    • URL:[Link]

Sources

Technical Guide: Synthesis & Derivatization of Methyl 2-(pyridin-2-yl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic synthesis and functionalization of Methyl 2-(pyridin-2-yl)furan-3-carboxylate . It is designed for medicinal chemists and process scientists seeking to exploit this scaffold for drug discovery, specifically in kinase inhibition and anti-infective therapeutic areas.

Executive Summary & Scaffold Analysis

Methyl 2-(pyridin-2-yl)furan-3-carboxylate represents a "privileged structure" in medicinal chemistry, merging the electron-rich furan ring with the electron-deficient pyridine and a modifiable ester handle. This push-pull electronic system makes it an ideal core for Fragment-Based Drug Discovery (FBDD) .

Electronic Profile & Reactivity Map

The molecule features three distinct zones for chemical editing:

  • Zone A (C5-Position): The most nucleophilic site on the furan ring. High susceptibility to Electrophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed C-H activation.
    
  • Zone B (C3-Ester): The "linker" region. amenable to hydrolysis, direct amidation, or reduction to generate diverse H-bond donor/acceptor motifs.

  • Zone C (Pyridine Nitrogen): A Lewis basic site capable of coordination (directing group) or N-oxidation to activate the pyridine ring for nucleophilic attack.

ReactivityMap Core Methyl 2-(pyridin-2-yl) furan-3-carboxylate ZoneA Zone A: C5-Position (Nucleophilic/C-H Activation) Core->ZoneA Pd-Cat. Arylation Halogenation ZoneB Zone B: C3-Ester (Amidation/Hydrolysis) Core->ZoneB LiOH Hydrolysis AlMe3 Amidation ZoneC Zone C: Pyridine N (N-Oxidation/Coordination) Core->ZoneC m-CPBA Oxidation Metal Binding

Figure 1: Reactivity zones of the scaffold. Zone A is critical for lipophilic expansion; Zone B for target engagement (H-bonding).

Core Synthesis: Accessing the Scaffold

While the methyl ester may be commercially available, in-house synthesis allows for early-stage modification. The most robust route utilizes the Feist-Benary type cyclization or transition-metal cross-coupling.

Primary Route: Stille/Suzuki Coupling

The most reliable method to construct the biaryl axis is the coupling of a 2-metallated furan with a 2-halopyridine.

  • Reagents: Methyl 2-bromofuran-3-carboxylate + 2-(tributylstannyl)pyridine.

  • Catalyst:

    
     (5 mol%).
    
  • Conditions: Toluene, Reflux, 12-18h.

  • Mechanism: Oxidative addition into the C-Br bond is facilitated by the electron-withdrawing ester at C3, making the furan halide more reactive than unsubstituted furans.

Derivatization Module A: C5-Functionalization (The "Warhead")

Modifying the C5 position is critical for optimizing potency and metabolic stability (blocking metabolic oxidation).

Pathway A1: Direct C-H Arylation (Green Chemistry)

Avoids pre-functionalization (halogenation) of the furan. The ester group at C3 prevents C4-arylation via steric hindrance, ensuring C5 regioselectivity.

  • Scope: Coupling with Aryl Bromides (

    
    ).
    
  • Protocol:

    • Catalyst:

      
       (5 mol%).
      
    • Ligand:

      
       or DavePhos (to facilitate oxidative addition of Ar-Br).
      
    • Base:

      
       or CsOPiv (Pivalate acts as a proton shuttle).
      
    • Solvent: DMAc or Xylene, 120°C.

  • Key Insight: The pyridine nitrogen can poison the catalyst. If conversion is low, add 1.0 equiv of AgOTf to sequester the pyridine or use a pre-formed Pd-NHC complex.

Pathway A2: Bromination-Suzuki Sequence

For complex aryl partners, a stepwise approach offers higher fidelity.

  • Bromination: NBS (1.05 equiv), DMF, RT. Reaction is instantaneous at C5.

  • Suzuki Coupling:

    
    , 
    
    
    
    ,
    
    
    , Dioxane/Water.

Derivatization Module B: C3-Ester Transformation (The "Linker")

The ester is the gateway to amide libraries, crucial for kinase hinge binding.

Hydrolysis & Coupling (Standard)
  • Step 1: LiOH (2 equiv), THF/H2O (3:1), RT, 4h. Acidification yields the carboxylic acid.

  • Step 2: Amide coupling using HATU (for hindered amines) or T3P (Propylphosphonic anhydride) for cleaner workups.

    • Note: Avoid EDCI with pyridine-containing acids if N-acylurea formation is observed as a side product.

Direct Transamidation (AlMe3 Mediated)

Useful for anilines that are poor nucleophiles.

  • Reagent: Trimethylaluminum (AlMe3).

  • Procedure: Treat amine with AlMe3 in DCM to form the aluminum amide, then add the ester.

  • Safety: AlMe3 is pyrophoric. Use under strict inert atmosphere.

Detailed Experimental Protocols

Protocol 1: Regioselective C5-Bromination

Objective: Synthesis of Methyl 5-bromo-2-(pyridin-2-yl)furan-3-carboxylate.

  • Setup: Charge a round-bottom flask with Methyl 2-(pyridin-2-yl)furan-3-carboxylate (1.0 equiv) and DMF (0.5 M concentration).

  • Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at 0°C to control exotherm.

  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (Rf will decrease slightly) or LCMS (M+2 pattern for Br).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: >85%.

Protocol 2: Suzuki-Miyaura Coupling at C5

Objective: Synthesis of Methyl 5-(4-fluorophenyl)-2-(pyridin-2-yl)furan-3-carboxylate.

  • Reactants: Combine 5-bromo intermediate (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 10 mins.

  • Catalyst: Add

    
     (5 mol%) or 
    
    
    
    (3 mol%).
  • Heating: Heat to 90°C for 6-12 hours under Argon.

  • Workup: Filter through Celite. Concentrate filtrate. Partition between DCM/Water.

  • Data: Look for disappearance of Br-isotope pattern in MS.

Case Studies & Biological Relevance

Derivative ClassTarget ApplicationMechanism of ActionKey Reference
C3-Carboxamides Kinase InhibitorsH-bond donor/acceptor motif binds to the kinase hinge region (e.g., VEGFR-2).[1, 2]
C5-Aryl Furans Anti-fibroticsInhibition of collagen synthesis; C5-aryl group occupies hydrophobic pocket.[3]
Pyridine N-Oxides AntimicrobialsAltered polarity enhances penetration into Gram-negative bacteria.[4]
Visual Synthesis Workflow

SynthesisFlow Start Methyl 2-(pyridin-2-yl) furan-3-carboxylate Br Intermediate: 5-Bromo Derivative Start->Br NBS, DMF, 0°C Acid Intermediate: Carboxylic Acid Start->Acid LiOH, THF/H2O Suzuki Product A: 5-Aryl-2-pyridylfuran Br->Suzuki Ar-B(OH)2, Pd(0) Amide Product B: Furan-3-carboxamide (Kinase Inhibitor Core) Acid->Amide R-NH2, HATU, DIPEA

Figure 2: Divergent synthesis pathways for library generation.

References

  • Synthesis and Anti-Fibrosis Activity: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI, 2020. Link

  • Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 2017.[1] Link

  • Furan Reactivity: Reactivity of the 2-Methylfuran Phase I Metabolite. Chem. Res.[2] Toxicol., 2013. Link

  • Pyridine Bioactivity: Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids.[3] Iranian Journal of Pharmaceutical Research, 2021.[4] Link

  • Direct Arylation Protocols: Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization.[5][6] Organometallics, 2006. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 2-(pyridin-2-yl)furan-3-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the physicochemical properties, synthetic utility, and safety considerations of Methyl 2-(pyridin-2-yl)furan-3-carboxylate (hereafter referred to as MPFC ).[1][2] As a biaryl heterocyclic scaffold, MPFC offers a unique vector geometry for fragment-based drug discovery (FBDD), particularly in targeting kinase ATP pockets and protein-protein interaction (PPI) interfaces.[1][2] This document provides validated protocols for its synthesis, derivatization, and metabolic de-risking, serving as a blueprint for incorporating this scaffold into high-throughput screening libraries.

Scaffold Analysis & Physicochemical Profile

Structural Rationale

MPFC combines an electron-rich furan ring with an electron-deficient pyridine ring. This "push-pull" electronic character creates a polarized system ideal for specific π-stacking interactions.

  • The "Biaryl Twist": Unlike biphenyl systems, the furan-pyridine bond exhibits a lower rotational energy barrier, allowing the molecule to adopt planar or twisted conformations depending on the binding pocket constraints.[1][2]

  • Vector Analysis: The C3-ester group serves as a critical "growth vector." In the context of kinase inhibitors, if the pyridine nitrogen binds to the hinge region, the C3 substituent projects directly into the solvent-exposed front or the gatekeeper region, making it an ideal handle for solubilizing groups or selectivity elements.[1]

Physicochemical Data (Predicted)
PropertyValueSignificance in Drug Design
Molecular Weight 203.19 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[2]
cLogP ~1.8 - 2.1Lipophilic enough for permeability, hydrophilic enough for oral bioavailability.[1][2]
TPSA ~55 ŲGood membrane permeability prediction (<140 Ų).[2]
H-Bond Acceptors 4 (Pyridine N, Furan O, Ester O, Carbonyl O)Rich capacity for specific receptor interactions.[1][2]
H-Bond Donors 0Requires derivatization (e.g., amidation) to add donor functionality.[1][2]
pKa (Pyridine N) ~3.5 - 4.0Weakly basic; likely uncharged at physiological pH, improving passive diffusion.[1][2]

Safety & Toxicology: The "Furan Alert"

Critical Design Consideration: Furan rings are structurally alert due to potential metabolic activation by Cytochrome P450 (specifically CYP2E1).[2]

  • Mechanism: P450 oxidation can convert the furan ring into a reactive cis-enedial intermediate (via an epoxide or radical cation), which can form adducts with proteins or DNA (hepatotoxicity risk).[1][2]

  • Mitigation Strategy: The MPFC scaffold is substituted at C2 and C3. To fully de-risk the scaffold, substitution at the C5 position is strongly recommended (e.g., -CH3, -F, or -CN) to block metabolic oxidation.[1][2]

Experimental Protocols

Protocol A: Modular Synthesis of MPFC Core

Rationale: While MPFC can be synthesized via cyclization, a palladium-catalyzed cross-coupling (Suzuki-Miyaura) is preferred for medicinal chemistry to allow rapid analog generation (SAR).[1][2]

Reagents:

  • Methyl 2-bromofuran-3-carboxylate (1.0 equiv)[1][2]

  • 2-Pyridylboronic acid MIDA ester (or pinacol ester) (1.2 equiv)[1][2]

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv)[1][2]

  • K₂CO₃ (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][2]

Step-by-Step Procedure:

  • Setup: In a microwave vial, dissolve Methyl 2-bromofuran-3-carboxylate (205 mg, 1.0 mmol) and 2-Pyridylboronic acid ester (1.2 mmol) in degassed 1,4-Dioxane (4 mL).

  • Base Addition: Add aqueous K₂CO₃ (2M, 1.5 mL).

  • Catalyst: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (41 mg, 0.05 mmol).[1][2] Seal the vial under Argon.

  • Reaction: Heat at 100°C for 2 hours (or microwave at 110°C for 30 mins).

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient 0-30%).

    • Expected Yield: 65-80%[2]

    • QC Check: ¹H NMR should show disappearance of the furan C2-proton signal.

Protocol B: Library Generation (Amidation)

Rationale: The methyl ester is a "prodrug-like" precursor. The active scaffold is usually the amide derivative.[2]

Step-by-Step Procedure:

  • Hydrolysis: Treat MPFC (1.0 mmol) with LiOH (3.0 equiv) in THF/H₂O (1:1) at RT for 4 hours. Acidify to pH 3 to precipitate the carboxylic acid.[2]

  • Coupling: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[2] Stir for 5 mins.

  • Amine Addition: Add the desired amine (R-NH₂, 1.1 equiv).[2] Stir at RT for 12 hours.[2]

  • Isolation: Precipitate with water or extract with DCM.[2]

Application in Drug Design (Visualized)

Logic Flow: From Scaffold to Lead

The following diagram illustrates the strategic modification of MPFC to create a hypothetical Kinase Inhibitor.

G cluster_binding Binding Mode Hypothesis Scaffold MPFC Scaffold (Core) Step1 Step 1: C5-Blocking (Metabolic Stability) Scaffold->Step1 Fluorination/Methylation (Prevents ring opening) Step2 Step 2: Ester Hydrolysis (Activation) Step1->Step2 LiOH, THF/H2O Step3 Step 3: Amide Coupling (Solubility/Interaction) Step2->Step3 R-NH2, HATU (e.g., Morpholine tail) Target Candidate Molecule (Kinase Inhibitor) Step3->Target Final Optimization Pyridine Pyridine N: Hinge Binder Target->Pyridine Amide Amide Linker: Vector to Solvent Target->Amide

Figure 1: Strategic evolution of the MPFC scaffold into a bioactive lead compound, highlighting the critical metabolic stability modification at Step 1.

References

  • Scaffold Hopping & Furan Bioisosteres

    • Title: Skeletal Editing of Furans into Pyridines[2][3]

    • Source: ChemRxiv (2025)[1][2]

    • URL:[Link][1][2]

  • Toxicity Mechanisms

    • Title: Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds[4]

    • Source: Drug Metabolism and Disposition (2022)[2]

    • URL:[Link]

  • Synthetic Methodology (Suzuki Coupling)

    • Title: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives[1][2][5]

    • Source: Molecules (2025)[1][2][5][6]

    • URL:[Link][1][2]

  • Medicinal Chemistry of Pyridines

    • Title: Pyridine: the scaffolds with significant clinical diversity[2]

    • Source: RSC Advances (2022)[1][2]

    • URL:[Link]

Sources

Application Note: Protocol for the Purification of Methyl 2-(pyridin-2-yl)furan-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Analysis

This protocol details the purification of Methyl 2-(pyridin-2-yl)furan-3-carboxylate , a heterocyclic building block often synthesized via cross-coupling (e.g., Stille or Suzuki) or cyclization methodologies.

Chemical Structure & Chromatographic Behavior[2][3][4][5][6][7]
  • Basic Nitrogen (Pyridine): The pyridine nitrogen (

    
    ) acts as a Lewis base.[1] On standard acidic silica gel (
    
    
    
    ), this moiety forms hydrogen bonds or salt bridges with silanol groups (
    
    
    ), resulting in severe peak tailing and broad elution bands.[1]
  • Acid Sensitivity (Furan): The furan ring is electron-rich and susceptible to acid-catalyzed ring opening or polymerization. Prolonged exposure to acidic silica without buffering can lead to on-column decomposition.

  • Polarity: The methyl ester reduces the overall basicity slightly but adds polarity. The compound is moderately polar, typically eluting in the mid-range of non-polar/polar gradients.[1]

Target Purity: >98% (HPLC/NMR) Primary Challenge: Eliminating peak tailing while preserving the furan ring integrity.

Pre-Purification Method Development (TLC)[1][4]

Before scaling to a column, the separation must be optimized on Thin Layer Chromatography (TLC) plates.[1]

Reagents Required[1][2][4][5][7][8][9][10][11][12]
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase A: Hexanes (or Petroleum Ether).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA) – Critical for peak symmetry.[1][2]

Optimization Protocol
  • Baseline Check: Spot the crude mixture on a TLC plate. Elute with 20% EtOAc in Hexanes .[3]

    • Observation: If the product spot streaks (comet tail effect), the silica acidity is interfering.[1]

  • Modifier Addition: Prepare a solvent system of Hexane:EtOAc:TEA (80:19:1) .

    • Mechanism:[1][4][3][5][6][7] TEA (

      
      ) is more basic than the pyridine moiety.[1] It preferentially binds to the acidic silanol sites, effectively "capping" the silica and allowing the target compound to elute symmetrically.[1]
      
  • Target

    
    :  Adjust the EtOAc ratio until the target compound shows an Retention Factor (
    
    
    
    ) of 0.25 – 0.35 .
    • Note: If

      
      , the compound will elute too quickly on the column, reducing resolution.[1]
      

Recommended TLC Visualization:

  • UV (254 nm): Both pyridine and furan rings are UV active.[1]

  • KMnO₄ Stain: Oxidizes the furan ring (appears as a bright yellow/brown spot).[1]

  • Dragendorff’s Reagent: Specific for alkaloids/nitrogenous bases (appears orange).[1]

Detailed Purification Protocol

Phase 1: Column Preparation (Neutralization)

Standard packing leads to streaking.[1] We use a "buffered" slurry method.

  • Select Column Size: Use a silica mass of 30x to 50x the crude sample mass (e.g., for 1g crude, use 30–50g Silica).[1]

  • Slurry Preparation:

    • Suspend the Silica Gel 60 (230–400 mesh) in the starting mobile phase (e.g., 5% EtOAc/Hexane) containing 1% Triethylamine (v/v) .[1]

    • Swirl gently to release air bubbles.

  • Packing: Pour the slurry into the column. Tap the sides to settle the bed. Flush with 2 column volumes (CV) of the TEA-containing solvent to ensure the entire silica bed is neutralized.

Phase 2: Sample Loading (Dry Loading)

Liquid loading is discouraged due to the low solubility of heterocyclic esters in pure hexane, which causes precipitation at the column head.[1]

  • Dissolution: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Acetone.

  • Adsorption: Add Celite 545 or Silica Gel (1:1 ratio by weight to crude).[1]

  • Evaporation: Rotary evaporate until a free-flowing powder is obtained. Ensure no solvent smell remains.

  • Application: Carefully pour the powder onto the top of the packed column bed. Add a layer of sand (approx. 1 cm) on top to protect the bed during solvent addition.[1]

Phase 3: Elution Gradient

Run the column using a step-gradient to maximize separation efficiency.

StepSolvent Composition (Hexane : EtOAc)AdditiveVolume (CV)Purpose
1 100 : 01% TEA2Flush void volume; elute non-polar impurities.
2 95 : 51% TEA3Elute highly lipophilic byproducts.
3 90 : 101% TEA5Start moving the target compound.
4 80 : 20 1% TEA Until Elution Target Compound Elution (Main Fraction).
5 50 : 500%2Flush remaining polar impurities.

Note: TEA can be removed from the collected fractions during rotary evaporation, as it is volatile (b.p. 89°C).[1]

Visual Workflow (Graphviz)[1]

PurificationProtocol Start Crude Reaction Mixture TLC TLC Method Development (Target Rf 0.3 in Hex/EtOAc + 1% TEA) Start->TLC Decision Is Spot Tailing? TLC->Decision Decision->TLC Yes (Add more TEA) Prep Column Packing (Slurry with 1% TEA) Decision->Prep No (Symmetric) Load Dry Loading (Celite/Silica Adsorption) Prep->Load Gradient Step Gradient Elution (0% -> 20% EtOAc) Load->Gradient Collect Fraction Collection (Monitor UV 254nm) Gradient->Collect Evap Rotary Evaporation (Remove Solvent & TEA) Collect->Evap Final Pure Methyl 2-(pyridin-2-yl)furan-3-carboxylate Evap->Final

Figure 1: Decision logic and workflow for the purification of pyridine-furan derivatives.

Troubleshooting & Critical Parameters

Issue: Co-elution of Impurities

If a byproduct co-elutes despite gradient optimization:

  • Switch Solvent System: Change selectivity by using DCM : MeOH (99:1 to 95:5) . The different polarity mechanism of methanol can separate compounds that co-elute in EtOAc.

  • Change Stationary Phase: Use Amine-functionalized Silica (

    
    -Silica) . This eliminates the need for TEA and often provides orthogonal selectivity for basic heterocycles.
    
Issue: Product Decomposition
  • Symptoms: Product band turns dark/brown on the column; NMR shows loss of furan protons.

  • Cause: Acidic hydrolysis of the furan ring or ester.

  • Fix: Ensure the silica is fully neutralized with TEA before loading. Avoid leaving the compound on the column overnight.

Data Summary: Physicochemical Properties
PropertyValue / CharacteristicRelevance to Protocol
Molecular Weight ~203.2 g/mol Small molecule; diffuses fast.
pKa (Pyridine N) ~5.2Causes tailing on acidic silica.[1]
Solubility High in DCM, EtOAc; Low in HexaneDictates Dry Loading method.[1]
UV Absorbance Strong

~250-280 nm
Easy detection via UV monitor.

References

  • Interchim Application Notes. (2024). Purification of different Pyridines using Flash-Chromatography. Retrieved from [Link]

  • Li, J. J., et al. (2011).[1] Synthesis of Furo[2,3-c]pyridine Derivatives. Heterocycles, 83(8).[1][8] Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Substituted Furans and Pyridines.[8][9][6][10] Retrieved from [Link][1]

  • Zhang, X., et al. (2010).[1] Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. Retrieved from [Link]

Sources

large-scale synthesis of Methyl 2-(pyridin-2-yl)furan-3-carboxylate for research purposes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(pyridin-2-yl)furan-3-carboxylate is a critical pharmacophore in the development of kinase inhibitors (e.g., for TGF-


 signaling pathways) and antifungal agents. While simple furan syntheses are well-documented, the introduction of the basic pyridine moiety at the C2 position introduces specific challenges regarding solubility, catalyst poisoning, and purification.

This application note details a robust, scalable protocol for the synthesis of this scaffold. Unlike traditional Feist-Benary conditions which often yield 5-substituted furans, this protocol utilizes a Modified Enaminone Cyclization Strategy . This approach ensures regioselectivity (exclusive 2,3-substitution) and avoids the use of unstable formyl-acetic ester intermediates.

Key Advantages of This Protocol
  • Regiocontrol: Exclusive formation of the 2-(pyridin-2-yl) isomer without 5-alkyl contamination.

  • Scalability: Avoids cryogenic conditions and pyrophoric reagents (e.g., organolithiums).

  • Purification: Designed to allow crystallization-based isolation, minimizing chromatographic burden at scales >100g.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the condensation of an


-haloketone with a masked 

-keto ester equivalent.
  • Bond Disconnection: C2-C3 and O1-C5.

  • Fragment A: 2-(Bromoacetyl)pyridine (Electrophile).

  • Fragment B: Methyl 3-(dimethylamino)acrylate (Dinucleophile/Formyl acetate surrogate).

The use of the enaminone (Fragment B) is superior to methyl 3-oxopropanoate (formyl acetate) because the latter is unstable and prone to self-condensation. The dimethylamino group acts as an excellent leaving group during the aromatization step.

Retrosynthesis cluster_precursors Precursors Target Methyl 2-(pyridin-2-yl)furan-3-carboxylate FragmentA 2-(Bromoacetyl)pyridine (Hydrobromide Salt) Target->FragmentA Feist-Benary Modification FragmentB Methyl 3-(dimethylamino)acrylate Target->FragmentB

Caption: Retrosynthetic disconnection showing the convergent assembly of the furan core from stable precursors.

Experimental Protocols

Safety Pre-requisites
  • 2-(Bromoacetyl)pyridine: A potent lachrymator and skin irritant. All solids must be handled in a fume hood.

  • Reaction Solvents: Acetic acid (corrosive) or Dioxane (flammable, peroxide former).

  • Waste: Pyridine-containing waste must be segregated from general organic waste.

Step 1: Preparation of 2-(Bromoacetyl)pyridine Hydrobromide

Note: This compound is commercially available (CAS 17570-98-8).[1][2] However, for cost-efficiency at scale, it is synthesized from 2-acetylpyridine.

Reagents:

  • 2-Acetylpyridine (1.0 eq)

  • Bromine (1.0 eq)[1][2]

  • 33% HBr in Acetic Acid (Catalytic)

  • Diethyl ether (for precipitation)

Protocol:

  • Dissolve 2-acetylpyridine (121.1 g, 1.0 mol) in 48% HBr (200 mL) or acetic acid.

  • Heat the solution to 70°C.

  • Add Bromine (159.8 g, 1.0 mol) dropwise over 2 hours. Critical: Maintain temperature to ensure consumption of bromine and prevent poly-bromination.

  • Cool the mixture to 0°C. The product precipitates as the hydrobromide salt.

  • Filter the solid and wash extensively with diethyl ether to remove unreacted bromine and acetic acid.

  • Yield: ~220-250g (80-90%) of off-white/beige solid.

  • Storage: Store under nitrogen in a desiccator. Moisture sensitive.

Step 2: Cyclization to Methyl 2-(pyridin-2-yl)furan-3-carboxylate

This is the core transformation. The use of the enaminone ensures the "3-unsubstituted" position (C4 of furan) and the carboxylate at C3.

Reagents:

  • 2-(Bromoacetyl)pyridine HBr (1.0 eq, 28.1 g for 100 mmol scale)

  • Methyl 3-(dimethylamino)acrylate (1.2 eq, 15.5 g) [CAS: 924-99-2]

  • Triethylamine (Et3N) (2.5 eq) or Pyridine

  • Solvent: Glacial Acetic Acid (10 volumes) or Toluene/Reflux

Detailed Workflow:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add 2-(Bromoacetyl)pyridine HBr (28.1 g, 100 mmol) and Toluene (300 mL).

  • Neutralization: Add Triethylamine (25.3 g, 250 mmol) dropwise. The slurry will thicken (formation of Et3N·HBr). Stir for 15 minutes at Room Temperature (RT).

  • Addition: Add Methyl 3-(dimethylamino)acrylate (15.5 g, 120 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (110°C).

    • Mechanism:[2][3][4][5][6] The enamine displaces the bromide (alkylation), followed by cyclization onto the ketone and elimination of dimethylamine.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[7] Reaction is typically complete in 4-6 hours.

  • Work-up:

    • Cool to RT.

    • Filter off the triethylamine hydrobromide salts.

    • Concentrate the filtrate under reduced pressure to a dark oil.

    • Redissolve in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and Brine (100 mL).

    • Dry over Na2SO4 and concentrate.[8]

  • Purification (Crystallization):

    • The crude oil often solidifies upon standing.

    • Recrystallize from hot Methanol or Isopropanol.

    • Target Yield: 12-14 g (55-65%).

Mechanistic Pathway[9][10]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Hantzsch-type cyclization logic but adapted for furans (Feist-Benary variation).

Mechanism Step1 Step 1: Alkylation (Enamine attacks alpha-haloketone) Step2 Step 2: Cyclization (Oxygen attacks beta-carbon) Step1->Step2 - HBr Step3 Step 3: Elimination (Loss of Me2NH) Step2->Step3 Product Furan Product Step3->Product - HNMe2

Caption: Mechanistic flow from alkylation to aromatization via elimination of dimethylamine.

Analytical Data & QC Specifications

For research purposes, the compound must meet the following specifications before use in biological assays.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (UV 254nm)> 98.0% (Area %)
Identity 1H-NMR (CDCl3)Confirms structure, no solvent peaks
Identity MS (ESI+)[M+H]+ = 204.06 (Calc: 203.06)
Residual Solvents GC-HSToluene < 890 ppm, MeOH < 3000 ppm

Expected 1H-NMR (300 MHz, CDCl3):

  • 
     8.65 (d, 1H, Py-H6)
    
  • 
     7.95 (d, 1H, Py-H3)
    
  • 
     7.75 (td, 1H, Py-H4)
    
  • 
     7.45 (d, 1H, Furan-H5)
    
  • 
     7.25 (m, 1H, Py-H5)
    
  • 
     6.85 (d, 1H, Furan-H4)
    
  • 
     3.85 (s, 3H, -COOCH3)
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Hydrolysis of esterEnsure reagents are dry; avoid excessive heating times.
Dark/Tar Formation Polymerization of enamineAdd polymerization inhibitor (BHT) or ensure N2 atmosphere.
Incomplete Reaction Poor solubility of saltUse Acetic Acid as solvent instead of Toluene (though workup is harder).
Impurity: Pyridine N-oxide Oxidation by airDegas solvents and run under strict inert atmosphere.

References

  • Title: The Feist-Benary Synthesis of Furans.
  • Title: Reaction of enamines with alpha-haloketones.
  • Specific Precursor Synthesis (2-Bromoacetylpyridine)

    • Title: 2-(Bromoacetyl)pyridine hydrobromide [CAS: 17570-98-8].[1][2]

    • Source: ChemicalBook / Commercial Suppliers.
    • URL:

  • Analogous Synthesis (Pyridyl-Furans)
  • Title: Process Safety for alpha-haloketones.

Sources

Application Note: Chemoselective Functionalization of the Pyridine Ring in Methyl 2-(pyridin-2-yl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Overview

Methyl 2-(pyridin-2-yl)furan-3-carboxylate is a privileged bidentate scaffold frequently utilized in coordination chemistry and drug discovery. However, late-stage functionalization of this molecule presents a classic chemoselectivity challenge: the juxtaposition of a highly electron-rich furan ring and an electron-deficient pyridine ring.

Standard electrophilic aromatic substitution (EAS) conditions will exclusively target the furan ring, often leading to over-oxidation, polymerization, or ring-opening. To selectively functionalize the pyridine ring while preserving the sensitive furan-3-carboxylate core, researchers must exploit the fundamental electronic differences and acid-base properties of the two heterocycles. This application note details two field-proven strategies for achieving this: Radical C-H Alkylation (Minisci Chemistry) and Selective Pyridine N-Oxidation followed by Nucleophilic Trapping .

Mechanistic Rationale & Chemoselectivity Logic

Exploiting pKa Differences via the Minisci Reaction

The Minisci reaction is a nucleophilic radical substitution directed at electron-deficient aromatic compounds, most commonly used to introduce alkyl groups to nitrogen-containing heterocycles[1]. The core causality behind its chemoselectivity lies in acid-base chemistry.

The pyridine nitrogen has a pKa of ~5.2, whereas the furan oxygen is non-basic under standard conditions. By utilizing mild acidic conditions (e.g., Trifluoroacetic acid, TFA), the pyridine is selectively protonated to form a highly electrophilic pyridinium ion. Nucleophilic carbon-centered radicals—generated via oxidative decarboxylation—will selectively attack this activated pyridinium ring over the neutral furan[2]. Because the C2 position is blocked by the furan substituent, radical attack occurs regioselectively at the C4 and C6 positions, with bulky radicals favoring the less sterically hindered C4 position[3].

G A Methyl 2-(pyridin-2-yl)furan-3-carboxylate B Acidic Media (e.g., TFA) Protonation A->B C Neutral/Basic Media Electrophilic Reagents A->C D Pyridinium Ion (Electron-Deficient) B->D E Furan Ring (Electron-Rich) C->E F Nucleophilic Radical Attack (Minisci Reaction) D->F G Electrophilic Aromatic Substitution (Furan Degradation) E->G H Selective Pyridine Functionalization F->H

Chemoselectivity logic for functionalizing the pyridine ring over the furan ring.

Kinetically Controlled Pyridine N-Oxidation

Pyridine N-oxides are versatile intermediates that suppress further reactions at the nitrogen atom and promote nucleophilic substitution at the adjacent carbons[4]. They act as powerful precursors for diverse functionalizations, including cyanation and halogenation[5].

However, standard oxidants like m-CPBA are electrophilic and will rapidly epoxidize and cleave the furan ring. To achieve chemoselective N-oxidation, Methyltrioxorhenium (MTO) catalyzed oxidation with H₂O₂ is employed. MTO forms a peroxorhenium complex that reacts strictly as a nucleophilic oxygen transfer agent, perfectly matching the nucleophilicity of the pyridine nitrogen while ignoring the furan π-system.

Quantitative Data: Optimization of C4-Alkylation

Harsh thermal Minisci conditions (e.g., concentrated H₂SO₄ and refluxing persulfate) generate highly oxidizing sulfate radical anions that degrade the furan ring. Transitioning to milder acids (TFA) and ambient temperatures, or utilizing modern photoredox catalysis, drastically improves the survival of the furan core[6].

Table 1: Optimization of C4-tert-Butylation of Methyl 2-(pyridin-2-yl)furan-3-carboxylate

Alkyl SourceOxidant / CatalystAcid AdditiveTemp (°C)Pyridine Conv. (%)Furan Degradation (%)
Pivalic acid(NH₄)₂S₂O₈ / AgNO₃H₂SO₄ (conc.)8015>80
Pivalic acid(NH₄)₂S₂O₈ / AgNO₃TFA (1.5 eq)604535
Pivalic acid(NH₄)₂S₂O₈ / AgNO₃TFA (1.5 eq)2578<5
NHPI-PivalateIr(ppy)₃ / Hantzsch EsterTFA (1.5 eq)25 (hν)88<2

Experimental Protocols

Protocol A: Mild Photoredox-Catalyzed Minisci C4-Alkylation

This self-validating protocol utilizes visible light to generate alkyl radicals under mild conditions, ensuring the furan ring remains intact.

G PC Photocatalyst (Ir/Ru Complex) PC_star Excited State *PC PC->PC_star Visible Light Radical Alkyl Radical (R•) Generation PC_star->Radical SET Oxidation Adduct Radical Cation Intermediate Radical->Adduct Addition Substrate Protonated Substrate (Pyridinium) Substrate->Adduct Adduct->PC SET Reduction (Cycle Closes) Product C4/C6-Alkylated Product Adduct->Product Deprotonation & Oxidation

Photoredox-catalyzed Minisci reaction cycle for regioselective pyridine alkylation.

Reagents & Equipment:

  • Methyl 2-(pyridin-2-yl)furan-3-carboxylate (1.0 mmol)

  • N-Hydroxyphthalimide (NHPI) ester of target alkyl acid (1.5 mmol)

  • Hantzsch Ester (1.5 mmol)

  • Ir(ppy)₃ (2.0 mol%)

  • Trifluoroacetic acid (TFA) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • 450 nm Blue LED reactor

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, add the substrate, NHPI ester, Hantzsch ester, and Ir(ppy)₃.

  • Solvation & Activation: Transfer the vial to a nitrogen-filled glovebox. Add 10 mL of anhydrous DCM, followed by the dropwise addition of TFA. Causality Check: TFA immediately protonates the pyridine, shifting the solution color slightly and lowering the LUMO of the pyridine ring, priming it for radical attack.

  • Degassing: Seal the vial with a Teflon-lined septum cap. If a glovebox is unavailable, sparge the solution with Argon for 15 minutes.

  • Irradiation: Irradiate the stirring mixture with a 450 nm Blue LED at 25 °C for 16 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C, which could trigger furan degradation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C4-alkylated product.

Protocol B: Chemoselective N-Oxidation and Reissert-Henze Cyanation

This protocol enables the introduction of a nitrile group at the C6 position of the pyridine ring, providing a handle for further derivatization (e.g., hydrolysis to amides/carboxylic acids).

Step 1: Chemoselective N-Oxidation

  • Dissolve Methyl 2-(pyridin-2-yl)furan-3-carboxylate (1.0 mmol) in DCM (5 mL).

  • Add Methyltrioxorhenium (MTO) (5 mol%) to the stirring solution.

  • Slowly add 30% aqueous H₂O₂ (2.0 mmol) dropwise. Causality Check: MTO acts as a phase-transfer and activation catalyst, forming a peroxorhenium species that selectively transfers oxygen to the nucleophilic nitrogen, leaving the furan untouched.

  • Stir at room temperature for 4 hours. Monitor via TLC until the starting material is consumed.

  • Quench with a catalytic amount of MnO₂ to destroy excess peroxide, filter through Celite, and concentrate to yield the crude N-oxide.

Step 2: Regioselective C6-Cyanation

  • Dissolve the crude pyridine N-oxide (approx. 1.0 mmol) in anhydrous DCM (5 mL) under an Argon atmosphere.

  • Add Trimethylsilyl cyanide (TMSCN) (3.0 mmol). Safety Note: TMSCN is highly toxic; perform strictly in a fume hood.

  • Add Dimethylcarbamoyl chloride (1.5 mmol) dropwise. Causality Check: The acyl chloride activates the N-oxide oxygen, forming an N-acyloxypyridinium intermediate. The cyanide ion then attacks the adjacent C6 position (as C2 is blocked by the furan), followed by rearomatization and loss of the acyloxy group.

  • Stir at room temperature for 12 hours.

  • Quench carefully with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL), dry over Na₂SO₄, and purify via column chromatography to yield Methyl 2-(6-cyanopyridin-2-yl)furan-3-carboxylate.

References

1.[1] Minisci reaction - Wikipedia. Wikipedia. URL:[Link] 2.[3] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health (NIH) / PMC. URL:[Link] 3.[6] Recent Advances in Minisci-Type Reactions. SciSpace. URL:[Link] 4.[2] Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. National Institutes of Health (NIH) / PMC. URL:[Link] 5.[4] Pyridine-N-oxide - Wikipedia. Wikipedia. URL:[Link] 6.[5] Pyridine N-oxide derivatives. Organic Chemistry Portal. URL:[Link]

Sources

Methyl 2-(pyridin-2-yl)furan-3-carboxylate as a precursor for biologically active molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(pyridin-2-yl)furan-3-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

Methyl 2-(pyridin-2-yl)furan-3-carboxylate represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility lies in the biaryl axis , which offers a rigid yet rotatable geometry ideal for positioning pharmacophores in kinase active sites (e.g., VEGFR-2, PDGF-β) and GPCR pockets.[1]

This guide addresses the primary synthetic bottleneck: the instability of 2-pyridyl nucleophiles (the "2-pyridyl problem").[2] We present a robust MIDA-boronate Suzuki coupling protocol to synthesize this precursor, followed by downstream workflows for converting it into bioactive amides and fused heterocyclic systems.[1]

Chemical Profile & Structural Logic

The molecule consists of an electron-rich furan ring coupled to an electron-deficient pyridine ring. This "push-pull" electronic character influences both its chemical reactivity and its binding affinity in biological systems.

PropertyDataRelevance to Drug Design
Molecular Formula C₁₁H₉NO₃Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 203.19 g/mol Leaves significant mass "budget" for derivatization.
H-Bond Acceptors 3 (Pyridine N, Furan O, Ester C=O)Key interaction points for hinge binding in kinases.[1]
LogP (Predicted) ~1.8Optimal lipophilicity for oral bioavailability (Rule of 5).[1]
Rotatable Bonds 2 (Biaryl axis, Methyl ester)Allows induced fit within enzyme pockets.[1]

Synthetic Protocol: Overcoming the "2-Pyridyl Problem"

The Challenge: Standard Suzuki couplings fail with 2-pyridylboronic acids due to rapid protodeboronation (hydrolysis of the C-B bond) and the formation of stable palladium-pyridine complexes that poison the catalyst.

The Solution: We utilize N-Methyliminodiacetic acid (MIDA) boronates .[2] The MIDA ligand masks the boron, slowly releasing the active boronic acid species in situ, matching the rate of transmetallation and preventing decomposition.

Protocol A: Synthesis of Methyl 2-(pyridin-2-yl)furan-3-carboxylate

Reagents:

  • Substrate: Methyl 2-bromofuran-3-carboxylate (1.0 equiv)

  • Nucleophile: 2-Pyridyl MIDA boronate (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (1.5 mol%)[1]

  • Ligand: XPhos (6 mol%) – Critical for sterically demanding/heterocyclic couplings.[1]

  • Base: K₃PO₄ (5.0 equiv)[1]

  • Solvent: 1,4-Dioxane : H₂O (5:1 v/v)

  • Additives: Cu(OAc)₂ (0.5 equiv) – Promotes cross-coupling of 2-pyridyl systems.[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strictly inert Ar atmosphere, charge a sealable reaction vial with Methyl 2-bromofuran-3-carboxylate (205 mg, 1.0 mmol), 2-Pyridyl MIDA boronate (280 mg, 1.2 mmol), Pd₂(dba)₃ (14 mg), XPhos (29 mg), and Cu(OAc)₂ (90 mg).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed H₂O (0.8 mL). The high water content is necessary to hydrolyze the MIDA ester in situ.

  • Reaction: Seal the vial and heat to 100°C for 16 hours. Note: The color typically shifts from dark red to black.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a Celite pad to remove Pd/Cu residues.

  • Extraction: Wash the filtrate with saturated NaHCO₃ (2 x 10 mL) and Brine (1 x 10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).[1]

    • Eluent: Hexanes:EtOAc gradient (0% → 30%).[1]

    • Target: The product typically elutes as a white to pale yellow solid.

Validation Check:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic methyl ester singlet (~3.8 ppm) and the downfield doublet of the pyridine C6-H (~8.6 ppm). The furan protons should appear as doublets around 6.8–7.5 ppm.

Downstream Applications: From Precursor to Potency

Once synthesized, the methyl ester serves as the "warhead" attachment point. The two primary medicinal chemistry pathways are Amidation (Kinase Inhibitors) and Cyclization (Fused Tricycles).[1]

Pathway A: Hydrolysis & Amidation (Kinase Inhibitor Synthesis)

This scaffold mimics the "hinge-binding" region of Type I/II kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond from the hinge region (e.g., Cys919 in VEGFR2), while the amide NH (formed in the next step) donates a hydrogen bond.[1]

  • Hydrolysis: Treat the methyl ester with LiOH (3 equiv) in THF:H₂O (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the 2-(pyridin-2-yl)furan-3-carboxylic acid .

  • Coupling: React the free acid with an amine (e.g., 3-trifluoromethylaniline) using HATU/DIPEA in DMF.

    • Why HATU? It prevents racemization (not an issue here) but ensures high yields with electron-poor anilines common in kinase inhibitors.

Pathway B: Oxidative Cyclization (Fused Systems)

Under oxidative conditions, the furan ring can be opened or fused to adjacent rings.[1] A specific application involves the synthesis of Furo[2,3-b]pyridine analogs if the starting material is modified, or Tricyclic Azepines via ring expansion.[1]

Visualizing the Workflow

The following diagram illustrates the critical path from raw materials to bioactive candidates, highlighting the decision nodes for the medicinal chemist.

G cluster_0 Bioactive Transformation start Starting Materials (Methyl 2-bromofuran-3-carboxylate + 2-Pyridyl MIDA Boronate) reaction Suzuki-Miyaura Coupling (Pd2(dba)3, XPhos, Cu(OAc)2) Solves '2-Pyridyl Problem' start->reaction 100°C, 16h scaffold CORE SCAFFOLD Methyl 2-(pyridin-2-yl)furan-3-carboxylate reaction->scaffold 75-85% Yield hydrolysis Hydrolysis (LiOH) Yields Carboxylic Acid scaffold->hydrolysis cyclization Oxidative Cyclization (Ring Fusion/Expansion) scaffold->cyclization Alt. Pathway amidation Amide Coupling (HATU) + Aryl Amines hydrolysis->amidation target1 Target Class 1: Kinase Inhibitors (VEGFR, PDGF) amidation->target1 target2 Target Class 2: Antifibrotic Agents (Collagen Synthesis Inhibition) amidation->target2

Caption: Workflow for the synthesis and derivatization of the furan-pyridine scaffold. The central green node represents the stable intermediate discussed in this guide.

References

  • Knapp, D. M., et al. (2010).[1] "MIDA Boronates: A Solution to the Instability of 2-Pyridylboronic Acids." Journal of the American Chemical Society.

  • Billingsley, K. L., & Buchwald, S. L. (2008).[1] "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society. [1]

  • Li, W., et al. (2005).[1][3] "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application in Suzuki Coupling." Organic Syntheses.

  • Lutz, M. R., et al. (2017).[1] "Selective inhibition of VEGFR-2 by novel furan-pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Application Data. "Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings." [1]

Sources

Application Note: Advanced Process Analytical Technologies (PAT) and Chromatographic Strategies for Monitoring the Derivatization of Methyl 2-(pyridin-2-yl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Matrix: Organic Synthesis / Process Analytical Technology (PAT)

Executive Summary & Mechanistic Context

The compound Methyl 2-(pyridin-2-yl)furan-3-carboxylate is a highly valuable heterocyclic building block in medicinal chemistry. Featuring a bidentate motif (the pyridine nitrogen and furan oxygen) adjacent to a reactive methyl ester, it is frequently utilized as a precursor for complex amides, cross-coupling partners, and active pharmaceutical ingredients (APIs).

Synthesis and derivatization of pyridyl-furan derivatives require precise monitoring to prevent over-reaction, limit the degradation of the electron-rich furan ring, and ensure high-fidelity conversions[1]. The most common transformation of this compound is the alkaline hydrolysis (saponification) of the methyl ester to yield 2-(pyridin-2-yl)furan-3-carboxylic acid, followed by amidation.

Monitoring this transformation presents specific analytical challenges:

  • Kinetic Resolution: The reaction can be rapid; offline sampling may miss critical kinetic inflection points.

  • Structural Similarity: The starting material and product share the identical pyridyl-furan chromophore, making simple UV-Vis monitoring less effective without chromatographic separation.

To address these challenges, this application note details a multimodal monitoring strategy combining In Situ FTIR Spectroscopy (ReactIR) for real-time kinetic profiling and UHPLC-MS/MS for offline structural confirmation and trace impurity analysis.

Multimodal Monitoring Strategy

Relying on a single analytical technique often leaves blind spots in process understanding. By coupling a real-time PAT tool with high-resolution offline chromatography, chemists can build a self-validating data package. The in situ IR provides the "molecular video" of the reaction trajectory, while the LC-MS provides the high-resolution "snapshot" of the final composition.

G cluster_0 Real-Time PAT (In Situ) cluster_1 Offline Chromatographic Analysis Start Reaction Initiation: Methyl 2-(pyridin-2-yl)furan-3-carboxylate IR In Situ FTIR (ATR Probe) Continuous Monitoring Start->IR Probe Insertion TLC Reaction Aliquot Quench & Dilute Start->TLC Periodic Sampling Trend Track Ester C=O Depletion (~1725 cm⁻¹) IR->Trend Decision Endpoint Determination (Steady State Reached) Trend->Decision LCMS UHPLC-MS/MS Quantitative & Structural Confirmation TLC->LCMS LCMS->Decision Workup Quench & Downstream Processing Decision->Workup

Figure 1: Multimodal reaction monitoring workflow for Methyl 2-(pyridin-2-yl)furan-3-carboxylate.

Protocol 1: In Situ FTIR (ReactIR) for Real-Time Kinetic Profiling

Causality & Rationale: In situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that tracks concentration changes of key reaction species in real-time without offline sampling[2]. The use of fiber-optic coupled FTIR-ATR probes enables the tracking of reactants, products, and intermediates under actual reaction conditions, eliminating the time-consuming nature of continuous HPLC aliquots[3].

For Methyl 2-(pyridin-2-yl)furan-3-carboxylate, the ester carbonyl (


) stretch appears sharply at approximately 

. As hydrolysis proceeds, this peak diminishes, and a new peak corresponding to the carboxylate salt or carboxylic acid emerges at a lower wavenumber (

due to hydrogen bonding and resonance). Tracking the inverse relationship between these two peaks provides a direct, quantitative measure of conversion.
Step-by-Step Methodology

System Validation & Preparation:

  • Probe Cleaning & Background: Insert the Silicon or Diamond ATR probe into the empty, dry reaction vessel. Collect an air background spectrum (256 scans,

    
     resolution). Self-Validation: The baseline must be flat; any residual peaks indicate a contaminated probe requiring solvent washing.
    
  • Solvent Baseline: Add the reaction solvent (e.g., THF/Water mixture) to the vessel. Initiate stirring. Collect a solvent background spectrum. This ensures that solvent bands (which can mask analyte peaks) are digitally subtracted from the active reaction data.

Reaction Profiling: 3. Starting Material Fingerprinting: Add Methyl 2-(pyridin-2-yl)furan-3-carboxylate to the solvent. Allow 15 minutes for complete dissolution and thermal equilibration. The software will begin plotting the 3D surface profile. Identify and isolate the ester


 stretching band at 

. 4. Initiation: Add the reagent (e.g., aqueous LiOH or NaOH) to initiate hydrolysis. Mark this exact timestamp in the PAT software as

. 5. Data Acquisition: Set the instrument to collect one spectrum every 30 seconds. Monitor the real-time trendlines:
  • Depletion: Area under the curve (AUC) for

    
     (Ester).
    
  • Formation: AUC for

    
     (Acid/Carboxylate).
    
  • Endpoint Determination: The reaction is deemed complete when the first derivative of the ester concentration curve reaches zero (i.e., the trendline plateaus). Proceed to quench.

Protocol 2: UHPLC-MS/MS for Structural Confirmation

Causality & Rationale: While FTIR provides excellent kinetic data, it cannot easily distinguish between structurally similar byproducts (e.g., ring-opened furan degradation products) or quantify trace unreacted starting material at the end of the reaction. Directly coupling ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) provides the necessary sensitivity and structural elucidation capabilities for heterocyclic esters[4].

Step-by-Step Methodology

Sample Preparation & Quenching (Critical Step):

  • Aliquot Extraction: Withdraw a

    
     aliquot from the reaction mixture using a positive displacement pipette.
    
  • Immediate Quenching: Dispense the aliquot immediately into an HPLC vial containing

    
     of a quenching solution (e.g., Acetonitrile with 
    
    
    
    Formic Acid). Self-Validation: The acidic quench instantly neutralizes the basic hydrolysis conditions, locking the reaction state. Failing to quench will result in the reaction continuing inside the autosampler, yielding falsely high conversion rates.
  • Dilution & Filtration: Vortex the vial for 10 seconds. Filter through a

    
     PTFE syringe filter into a fresh vial to remove any precipitated inorganic salts.
    

Chromatographic & MS Parameters: 4. System Suitability: Inject a blank (quench solution) followed by a reference standard of Methyl 2-(pyridin-2-yl)furan-3-carboxylate (


) to verify retention time stability and mass accuracy.
5. Column & Mobile Phase: 
  • Column: C18 reverse-phase (

    
     particle size).
    
  • Mobile Phase A: Water +

    
     Formic Acid.
    
  • Mobile Phase B: Acetonitrile +

    
     Formic Acid.
    
  • Gradient:

    
     B to 
    
    
    
    B over 3.0 minutes. Flow rate:
    
    
    .
  • Mass Spectrometry (ESI+): Operate the mass spectrometer in Electrospray Ionization positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions or Full Scan exact mass for the starting material (

    
    ) and the expected product (
    
    
    
    ).

Quantitative Analytical Markers

To facilitate rapid method transfer and data interpretation, the expected analytical parameters for the starting material and its primary derivative are summarized below.

AnalyteAnalytical TechniqueKey Marker / ParameterRationale / Causality
Methyl 2-(pyridin-2-yl)furan-3-carboxylate (SM)In Situ FTIRPeak at

Characteristic unassociated ester

stretching vibration.
2-(pyridin-2-yl)furan-3-carboxylic acid (Product)In Situ FTIRPeak at

Carboxylic acid

stretch; shifted to a lower frequency due to intermolecular hydrogen bonding.
SM UHPLC-MS/MS (ESI+)



Exact mass confirmation of the unreacted ester. Elutes later on C18 due to higher lipophilicity.
Product UHPLC-MS/MS (ESI+)



Exact mass confirmation of the hydrolyzed product. Elutes earlier on C18 due to increased polarity.

References

  • MDPI. (2022).
  • Mettler Toledo. ReactIR In Situ Spectroscopy.
  • MDPI. (2020).
  • ScienceDirect / PMC. (2017). Use of UHPLC-TripleQ with synthetic standards to profile anti-inflammatory hydroxycinnamic acid amides in root barks and leaves of Lycium barbarum.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(pyridin-2-yl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(pyridin-2-yl)furan-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, improve reaction yields, and ensure the successful synthesis of this key heterocyclic building block.

Introduction: The Synthetic Challenge

Methyl 2-(pyridin-2-yl)furan-3-carboxylate is a valuable scaffold in medicinal chemistry and materials science. However, its synthesis presents several challenges common to substituted furan chemistry. These include achieving high yields, controlling regioselectivity, and managing the stability of the furan ring, which is notoriously sensitive to acidic conditions.[1][2] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during its synthesis, focusing on a plausible and efficient palladium-catalyzed cross-coupling strategy.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A robust and widely used method for forming C-C bonds between aromatic rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This approach is highly versatile and tolerant of various functional groups. The proposed workflow involves coupling a suitable furan precursor, Methyl 2-bromo- or 2-iodofuran-3-carboxylate, with 2-pyridinylboronic acid.

G cluster_precursors Starting Material Synthesis cluster_coupling Core Reaction: Suzuki Coupling cluster_purification Workup & Purification A Furan-3-carboxylic acid B Bromination/ Iodination A->B C Esterification (MeOH, H+) B->C D Methyl 2-halofuran-3-carboxylate C->D G Methyl 2-(pyridin-2-yl)furan-3-carboxylate (Target Molecule) D->G Suzuki Reaction E 2-Pyridinylboronic acid E->G F Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) F->G Reaction Conditions H Aqueous Workup (Neutral pH) G->H I Extraction H->I J Column Chromatography (Neutralized Silica) I->J K Final Product J->K G cluster_problem Problem: Product Degradation cluster_cause Root Cause cluster_solution Solution: Mild Purification A Crude Product (Furan Ring) B Acidic Conditions E Neutral Aqueous Workup (Water, Brine) A->E Implement C Standard Workup (e.g., HCl wash) B->C D Standard Silica Gel B->D F Alternative Chromatography E->F Followed by G Neutralized Silica (1% Et3N in eluent) F->G H Alumina (Neutral) F->H I Isolated, Pure Product F->I Leads to

Sources

optimization of reaction conditions for the synthesis of furan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan Synthesis. The furan heterocycle is a privileged scaffold in medicinal chemistry and a critical platform chemical in biomass valorization. However, synthesizing highly functionalized furans or scaling up biomass dehydration often presents significant thermodynamic and kinetic challenges.

This guide is engineered for researchers and drug development professionals. It bypasses generic overviews to directly address the mechanistic causality behind reaction failures, providing field-proven optimization strategies and self-validating protocols.

I. Classical Cyclizations: Paal-Knorr & Feist-Bénary

Q: My Paal-Knorr synthesis is suffering from low yields and incomplete dehydration. How can I push the equilibrium toward the furan product?

A: The Paal-Knorr reaction relies on the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The final step—the dehydration of the cyclic hemiacetal intermediate—is the rate-determining step. If water is not effectively removed from the system, the equilibrium stalls, and prolonged exposure to strong mineral acids (like H₂SO₄) triggers side reactions such as aldol condensations or substrate polymerization.

Troubleshooting Causality: To drive the equilibrium forward without degrading your substrate, you must alter the thermodynamic environment. Switching to a dual-purpose catalyst/dehydrating agent or utilizing microwave irradiation are the most effective strategies. For example, using Triflic acid (TfOH) under solvent-free conditions acts as both a potent Brønsted acid and a dehydrating promoter, achieving up to 94% yields at 90 °C [1][1]. Alternatively, microwave irradiation superheats the solvent matrix, rapidly expelling water and reducing reaction times from hours to mere minutes [2][2].

PKLogic A 1,4-Dicarbonyl Precursor B Enolization (Acid Catalyzed) A->B C Cyclic Hemiacetal Intermediate B->C D Dehydration Stalled? (Water Accumulation) C->D E Furan Derivative (High Yield) D->E Efficient Dehydration F Optimization: Microwave / TfOH D->F Poor Yield F->E Drives Equilibrium

Troubleshooting logic and optimization pathways for the Paal-Knorr furan synthesis.

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis

Self-Validating Workflow:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl starting material (1.0 mmol).

  • Solvent/Catalyst: Add 3 mL of an ethanol/water mixture (1:1 ratio) and 2-3 drops of 1 M HCl. (Note: For highly activated substrates, the acid catalyst can be omitted).

  • Irradiation: Seal the vial with a septum cap. Irradiate in a dedicated laboratory microwave reactor at 140 °C for 3-5 minutes.

  • Quench & Extraction: Cool the vial to room temperature using a compressed air stream. Dilute with 10 mL of deionized water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure [2][2].

Q: During Feist-Bénary synthesis, I am observing a mixture of furan isomers. How do I improve chemoselectivity?

A: The Feist-Bénary reaction between α-haloketones and β-dicarbonyls often competes with the Paal-Knorr pathway because intermediate tricarbonyls can form and subsequently cyclize into unintended furan isomers [3][3]. Troubleshooting Causality: To prevent the formation of Paal-Knorr-derived isomers, perform the reaction under base-free and solvent-free conditions. This kinetic control minimizes the enolization pathways that lead to tricarbonyl intermediates, locking the reaction into the direct aldol-type condensation followed by immediate cyclization.

II. Biomass Conversion to Furanics (HMF & Furfural)

Q: When dehydrating glucose to 5-hydroxymethylfurfural (5-HMF), my reaction mixture turns black with humins, and yields are below 20%. How can I prevent degradation?

A: Aldoses like glucose are thermodynamically resistant to direct dehydration compared to ketoses (like fructose). They require an initial isomerization step. The harsh acidic conditions required for this step concurrently catalyze the cross-polymerization of the highly reactive HMF product with intermediate sugars, forming insoluble black polymers known as humins [4][4].

Troubleshooting Causality: Implement a biphasic reaction system utilizing Deep Eutectic Solvents (DES) and an organic extraction phase (e.g., Methyl isobutyl ketone - MIBK). A DES like choline chloride-oxalic acid acts as both the solvent and the Brønsted acid catalyst. As soon as 5-HMF is generated in the reactive DES phase, it is immediately partitioned into the MIBK phase. This physical separation isolates HMF from the acidic aqueous environment, preventing cross-polymerization and dramatically boosting yields to over 70% [5][5].

BiomassToHMF Cellulose Lignocellulosic Biomass Glucose Glucose (Aldose) Cellulose->Glucose Hydrolysis (Acidic) Fructose Fructose (Ketose) Glucose->Fructose Isomerization (Lewis Acid) HMF 5-HMF (Target Furan) Fructose->HMF Dehydration (-3 H2O) Humins Humins (Degradation) Fructose->Humins Cross-polymerization HMF->Humins Over-reaction (Aqueous Phase)

Mechanistic pathway of biomass conversion to 5-HMF and competing humin degradation.

III. Transition-Metal Catalyzed Functionalization

Q: I need to synthesize highly functionalized, multi-substituted furans from 1,3-diketones, but traditional condensation methods lack substrate generality. What is a reliable alternative?

A: Classical methods struggle with sensitive functional groups and regioselectivity when synthesizing tri- or tetra-substituted furans. A highly reliable alternative is the Palladium-catalyzed one-pot synthesis utilizing 1,3-diketones and alkenyl bromides.

Troubleshooting Causality: By reacting 1,3-diketones with alkenyl bromides using a Pd(II) catalyst, you initiate a nucleophilic attack followed by coordination to a π-olefin-palladium complex. The enolic oxygen then attacks the olefin, eliminating HCl and forming the furan ring. The choice of base (K₂CO₃) and reoxidant (CuCl₂) is critical here; they regenerate the active Pd species and neutralize the generated acid in situ, which protects acid-sensitive functional groups and ensures high turnover frequencies [6][6].

Protocol 2: Palladium-Catalyzed Synthesis of Substituted Furans

Self-Validating Workflow:

  • Reagent Assembly: To an oven-dried reaction vessel, add the 1,3-diketone (1.0 mmol) and the corresponding alkenyl bromide (1.0 mmol).

  • Catalyst & Additives: Add PdCl₂(CH₃CN)₂ (2.6 mg, 0.01 mmol) as the catalyst, CuCl₂ (2.5 mg, 0.05 mmol) as the oxidant, and K₂CO₃ (276.4 mg, 2.0 mmol) as the base.

  • Reaction: Suspend the mixture in 4 mL of anhydrous dioxane. Seal the vessel, heat to 80 °C, and stir vigorously for exactly 2 hours.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove metal particulates, washing with ethyl acetate.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography (silica gel) to isolate the functionalized furan [6][6].

IV. Quantitative Data Summary

The following table summarizes the optimized conditions and expected yields for the synthetic methodologies discussed above, allowing for rapid comparison of reaction efficiencies.

Synthetic MethodSubstrateCatalyst & Reaction ConditionsKey Optimization StrategyExpected Yield
Paal-Knorr 1,4-Dienone + 1,3-dimethoxybenzeneTfOH (1.0 mmol), 90 °C, 2 hSolvent-free conditions94%
Microwave Paal-Knorr 1,4-DicarbonylsHCl (cat.), EtOH/H₂O, 140 °C, 3-5 minMicrowave irradiation80–95%
Biomass Dehydration Lignocellulosic BiomassCholine chloride-oxalic acid DES, 140 °CBiphasic DES/MIBK system70.3%
Pd-Catalyzed 1,3-Diketones + Alkenyl bromidesPdCl₂(CH₃CN)₂, Dioxane, 80 °C, 2 hK₂CO₃ base, CuCl₂ oxidant>85%

References

  • Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0e_7ORf0QFcnERhBOecAKFAFDcE5pQst0D5w2L2xCttGgcdiYZr0bfjG6nF-RfKqMUatZPVQdzxk0BiqN5XQv52Gox5uM2QPNTHPzIUWQ3YtaC1SRXtKj2q6t4WnK1-8KLTO54RPFAEfdAhfPHIkytj9SUXOW_eTqRjh34hWWa9ypGmO94WBknHpk8P4ZtZX9RoLQ7mmUyYhlOq6kd93UDmBaCDrNnaF-EE7dVsldU0Kx-95bvqu55SoxwGezbjlnimBNgOLuU5JrMh0w8enLFCUOGv7U-XkU8gnnTDH4jmNZqbAdKFyL6tne_9evY1vXQnoOU_4FGj2JlNmBjFRykpVkpVMR1ZZflMay8UfE]
  • Triflic acid promoted solvent free synthesis of densely functionalized furans. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyOLu_KaxZdJSlyvNZNi85ju2cE64vkNnKueV-E-LtHfwigaRtheVh4yFIQf-oCdIYFFbkjrOh5A-JiK9KR48bvS5qcXgq5-Y5lUZ3xNEUv59O__nChZDIbaVLvjTsb9T54GSPPHac752XeXHKASL5awBj1WwEgOg=]
  • Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. Benchchem.[https://vertexaisearch.cloud.google.
  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP0ik8Xr7q5sL6lt9pMq8iMuMcNTFHLuHJGFxKYJmZne6Q6b2E7yAilnAGZDcwYP0gfGO5Oj23K1eKYm4OIPDS7OABYDNCY15nasJtRVYv8zYxPEfhvDgGcN2LpCqOXsFya4zn-cGefWDeoFOQaAayz31eM1qJ7O5qwNKmN0A9jPdkMVukhPAXAfTe-exBblPnh7rePUamSkvvEusLZAeb048bF-Wadbz5E06zjBWeobA3KOJ6gzGzQ8Ha5FJ58XmGr7XkY9NwLR6MUOQ1rw==]
  • Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgy6yeH6UTmoE9HbewWhmTlNO0iXVQNv3nutqJrVgqC3vQzCKZV3Fb5osMW3Ej19pmTvBgWk5R3DquI5DGclBpCPO4fuoItLdFudXU8pUXUWXtjhQYJ74StO66VYGvTeNsBruJur5BpMxN1Wg=]
  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJK42Urvg22xiFbndXNWtvrQWuSDXN8UAl2jTC5t5wA4xgMs5mutI3XkGomVKuaFst6u4i2-In0fW1ycIk5uXA7vQ3KGQ4MgfUbq8g5HC90Kg7UcpjNhtdXFY2HKCxQ7Geqbg=]

Sources

stability issues of Methyl 2-(pyridin-2-yl)furan-3-carboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 2-(pyridin-2-yl)furan-3-carboxylate Prepared by: Senior Application Scientist, Chemical Stability & Formulations

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that heterocyclic esters present unique stability challenges during assay development, purification, and storage. Methyl 2-(pyridin-2-yl)furan-3-carboxylate contains three distinct reactive centers: a basic pyridine nitrogen, an acid-sensitive furan ring, and a base-sensitive methyl ester.

This guide provides a causal, mechanistic approach to diagnosing and resolving stability issues associated with this compound under pH extremes.

Quantitative Diagnostic Matrix

Before troubleshooting specific assay failures, consult the stability matrix below. This data summarizes the primary degradation pathways and expected half-lives at 37°C, allowing you to predict compound behavior across different buffer systems.

ConditionpH RangePrimary Degradation PathwayEstimated Half-Life (37°C)Key Causal Mechanism
Strong Acid < 2.0Furan Ring-Opening< 4 hoursProtonation of furan oxygen/double bonds leads to hydrolytic cleavage into 1,4-diketones .
Mild Acid 3.0 - 5.0Pyridine Protonation> 48 hoursPyridinium formation (pKa ~5.2) withdraws electron density, temporarily stabilizing the furan ring against electrophiles.
Neutral 6.0 - 8.0Minimal / Stable> 72 hoursNeutral species; slow background aqueous hydrolysis.
Strong Base > 9.0Ester Saponification< 2 hoursHydroxide nucleophilic attack on the ester carbonyl yields the carboxylate salt .

Mechanistic Pathways of Degradation

To effectively troubleshoot, we must understand the causality of degradation. The diagram below maps the divergent chemical fates of the molecule when exposed to acidic versus basic environments.

Pathways Start Methyl 2-(pyridin-2-yl) furan-3-carboxylate Acid Acidic Media (pH < 3) Start->Acid Base Basic Media (pH > 9) Start->Base PyProton Pyridine Protonation (Rapid, Reversible) Acid->PyProton Sapon Ester Saponification (Nucleophilic Attack) Base->Sapon FuranOpen Furan Ring-Opening (Irreversible Degradation) PyProton->FuranOpen Prolonged Exposure FreeAcid Carboxylate Salt (Stable Product) Sapon->FreeAcid Loss of Methanol

Mechanistic pathways of degradation under pH extremes.

Troubleshooting FAQs

Q1: My compound is degrading rapidly in 0.1% TFA during LC-MS analysis. What is happening? A1: You are observing acid-catalyzed furan ring opening. In strongly acidic environments (pH < 2), the furan ring becomes highly susceptible to electrophilic attack. While the adjacent pyridine ring protonates first (forming a pyridinium ion that mildly withdraws electron density), prolonged exposure to strong acids like Trifluoroacetic Acid (TFA) will inevitably cleave the furan ether linkage, yielding complex polymeric mixtures or 1,4-diketones , . Solution: Switch your mobile phase modifier to 0.1% Formic Acid (milder) or a volatile buffer like Ammonium Acetate (pH 6.0) to preserve the furan core.

Q2: I observed a -14 Da mass shift during an in vitro assay at pH 9.5. Is the furan ring degrading? A2: No, the furan ring is generally stable under basic conditions. The -14 Da mass shift is the classic signature of base-catalyzed ester hydrolysis (saponification) . The loss of the methyl group (-15 Da) and the addition of a proton (+1 Da) upon neutralization to form the free carboxylic acid results in a net loss of 14 Da. The methyl ester at the 3-position is highly susceptible to nucleophilic acyl substitution by hydroxide ions .

Q3: How can I intentionally synthesize the free carboxylic acid without destroying the furan ring? A3: You must use a controlled alkaline hydrolysis protocol (see Protocol B below). Attempting acidic hydrolysis is reversible and risks irreversible furan ring-opening . By using aqueous NaOH in a co-solvent, you drive the saponification to completion via the formation of the stable carboxylate salt, protecting the furan ring entirely .

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal checks. The following methodologies are designed to be self-validating systems.

Protocol A: Self-Validating pH Stability Profiling Assay

Purpose: To empirically determine the half-life of the compound in various buffers without introducing quenching artifacts.

Workflow Prep Sample Prep 100 µM in Buffer Incubate Incubation 37°C, Time-course Prep->Incubate Quench Quenching Cold ACN (1:3 v/v) Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Validate Mass Balance Verification Analyze->Validate

Self-validating experimental workflow for pH stability profiling.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-(pyridin-2-yl)furan-3-carboxylate in LC-MS grade DMSO to create a 10 mM stock.

  • Incubation: Dilute the stock to 100 µM in three separate 1.5 mL vials containing 50 mM buffers: Citrate (pH 3.0), Phosphate (pH 7.4), and Carbonate (pH 10.0). Incubate at 37°C.

  • Time-Course Aliquoting: At t = 0, 1, 2, 4, 8, and 24 hours, remove a 50 µL aliquot.

  • Causal Quenching: Immediately add 150 µL of ice-cold Acetonitrile (ACN). Causality: Cold ACN drastically lowers the dielectric constant of the medium and drops the temperature, kinetically freezing both acid-catalyzed ring opening and base-catalyzed hydrolysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound.

  • Self-Validation (Mass Balance): Quantify the appearance of the free acid (in the pH 10.0 buffer) and diketone degradants (in the pH 3.0 buffer). The molar sum of the parent compound and identified degradants must equal the t=0 concentration. If it does not, the compound is precipitating out of solution rather than degrading.

Protocol B: Controlled Base-Catalyzed Saponification

Purpose: To cleanly convert the methyl ester to 2-(pyridin-2-yl)furan-3-carboxylic acid.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of the ester in a 1:1 mixture of THF and Methanol. Causality: THF keeps the lipophilic ester in solution, while Methanol acts as a miscible bridge for the aqueous base.

  • Hydrolysis: Add 2.0 eq of 2M NaOH (aq) dropwise at room temperature. Stir for 2 hours.

  • Validation Check: Spot the reaction on TLC (Hexanes:EtOAc 7:3). The starting material spot should completely disappear, confirming the irreversibility of the base-catalyzed reaction .

  • Controlled Acidification: Concentrate the mixture in vacuo to remove THF/MeOH. Cool the aqueous layer to 0°C and carefully acidify with 1M HCl to pH ~4.5. Causality: pH 4.5 is below the pKa of the newly formed carboxylic acid but above the pKa of the pyridine ring (~5.2). This ensures the formation of the neutral zwitterion, which will precipitate out of the aqueous phase.

  • Extraction: Extract the precipitate with Ethyl Acetate, dry over MgSO4, and concentrate to yield the pure free acid.

References

  • Waidmann, C. R., et al. "Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study." Catalysis Science & Technology, RSC Publishing, 2013.

  • BenchChem. "Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis." BenchChem Protocols, 2025.

  • Fuson, B. A., et al. "Process for the preparation of 3-furoate esters and novel intermediate compounds." US Patent US6184394B1, Google Patents, 2001.

  • Ball, et al. "15.9: Hydrolysis of Esters." Basics of General, Organic, and Biological Chemistry, Chemistry LibreTexts, 2022.

Technical Support Center: Furan Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Avoid Polymerization During Furan Synthesis

Status: Operational | Tier: Level 3 (Advanced Methodology)

Mission Statement

Welcome to the Advanced Synthesis Support Module. You are likely here because your furan synthesis—whether via Paal-Knorr, Feist-Benary, or biomass dehydration (HMF)—has resulted in the formation of insoluble black tars (humins) or oligomers rather than high-purity heteroaromatics.

This guide moves beyond basic textbook protocols. We deconstruct the kinetic competition between cyclization (desired) and polymerization (undesired) and provide engineered solutions to tilt the balance in your favor.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent polymerization, you must understand how it happens. In furan synthesis, "polymerization" is rarely a clean chain-growth process; it is a chaotic, acid-catalyzed network formation known as humin formation .

The Mechanism of Humin Formation

In acid-catalyzed dehydration (e.g., fructose


 HMF), the furan ring is electron-rich and susceptible to electrophilic attack. The critical failure point is often the rehydration of the furan ring, leading to highly reactive intermediates like 2,5-dioxo-6-hydroxyhexanal (DHH) .

Key Insight: The reaction is not just


. It is 

. If the furan (

) remains in the acidic aqueous phase, it rehydrates to

(DHH), which then undergoes rapid aldol condensation with other furan molecules to form cross-linked humins.

HuminFormation Substrate Substrate (e.g., Fructose/1,4-Diketone) Intermediate Cyclic Intermediate Substrate->Intermediate Acid/Heat Furan Target Furan (HMF/Substituted Furan) Intermediate->Furan Dehydration (-H2O) Rehydration Ring Opening (Rehydration) Furan->Rehydration Prolonged Acid Exposure Humin Insoluble Humins (Polymerization) Furan->Humin Direct Oligomerization DHH Reactive Species (e.g., DHH) Rehydration->DHH Tautomerization DHH->Humin Aldol Condensation (+ Furan/Substrate)

Figure 1: The "Danger Zone" in furan synthesis. Success depends on extracting the Target Furan before it enters the Rehydration/DHH pathway.

Module 2: Process Engineering Solutions

Chemical modification is not always possible. Process engineering is often the superior strategy to isolate the furan before it polymerizes.

Strategy A: Biphasic Extraction Systems

The Concept: Create a "safe haven." Use a biphasic system where the reaction occurs in an aqueous acidic phase, but the furan product immediately partitions into an organic phase where the acid catalyst is insoluble.

Recommended Solvent Systems:

  • MIBK (Methyl Isobutyl Ketone) / Water: Excellent partition coefficient for HMF; MIBK suppresses humin formation compared to pure aqueous systems.

  • THF / NaCl (sat. aq): The "salting-out" effect forces the furan into the THF layer.

  • DIPE (Diisopropyl Ether): Highly effective for alkyl-substituted furans.

Protocol: Reactive Extraction of HMF

  • Aqueous Phase: Dissolve Fructose (1M) and Catalyst (e.g., HCl or Amberlyst-15) in water saturated with NaCl.

  • Organic Phase: Add MIBK in a 4:1 (Organic:Aqueous) volume ratio.

  • Reaction: Heat to 140°C with vigorous stirring (1000+ RPM). Note: High stir rate is critical to maximize interfacial surface area for mass transfer.

  • Separation: The furan (HMF) continuously extracts into the MIBK layer, shielding it from the aqueous acid.

Strategy B: Continuous Flow Chemistry (HTSR)

The Concept: High Temperature, Short Residence (HTSR). Furan formation is kinetically faster than humin formation. By running the reaction in a flow reactor, you can heat the substrate to 180°C+ for exactly 60 seconds (residence time) and immediately quench it.

Why it works: You stop the clock before the "Rehydration" step (see Fig 1) can occur.

FlowSetup Feed Feed Stock (Substrate + Cat) Pump HPLC Pump (High Pressure) Feed->Pump Reactor Heated Coil Reactor (180°C, 2 mins) Pump->Reactor Flow Rate Control Quench Cooling/Quench Loop (0°C) Reactor->Quench Precise Residence Time BPR Back Pressure Regulator (20 bar) Quench->BPR Collection Product Collection BPR->Collection

Figure 2: Continuous flow setup allowing precise residence time control to outrun polymerization kinetics.

Module 3: Catalyst Optimization

The choice of acid determines the degradation pathway.

Catalyst TypeExamplesMechanismRisk of PolymerizationRecommendation
Brønsted Acid

, HCl, pTSA
Protonates -OH groups for dehydration.High. Strong protons also catalyze ring opening (rehydration).Use in biphasic systems or flow only.
Lewis Acid

,

,

Coordinates with carbonyls; promotes isomerization (Glucose

Fructose).
Medium. Less likely to trigger ring opening than strong protons.Preferred for Paal-Knorr or isomerization steps.
Solid Acid Amberlyst-15, ZeolitesSurface-active sites.Low. Steric constraints in zeolite pores can physically prevent large polymer networks from forming.Excellent for batch reactions.

Expert Tip: For Paal-Knorr synthesis, switch from


 to Scandium Triflate (

)
or Iodine (

)
. These mild Lewis acids catalyze cyclization efficiently without being harsh enough to polymerize the electron-rich furan product.
Module 4: Troubleshooting Matrix (FAQ)

Q1: My reaction mixture turns black immediately upon heating. What is happening?

Diagnosis: Thermal runaway or concentration effect. Fix: You are likely triggering uncontrolled aldol condensations.

  • Dilute: Reduce substrate concentration to <10 wt%. High concentration exponentially increases intermolecular polymerization rates.

  • Stepwise Heating: Do not ramp directly to reflux. Hold at 50°C to initiate cyclization, then ramp slowly.

Q2: I have good conversion but low yield (mass balance missing).

Diagnosis: Formation of soluble oligomers (pre-humins) that are washing away or sticking to silica. Fix:

  • Analyze the aqueous phase (if biphasic) or the "baseline" of your HPLC/GC.

  • Action: Switch to a Continuous Flow setup to reduce residence time. If flow is unavailable, quench the reaction immediately upon reaching 80-90% conversion. Do not chase the last 10%—that is when most polymerization occurs.

Q3: Can I remove humins after they form?

Diagnosis: Humins are cross-linked, insoluble thermosets. They cannot be "dissolved" without destroying the furan. Fix: Filtration is the only option, but yield loss is permanent. Prevention (Biphasic/Flow) is the only cure.

Q4: In Paal-Knorr synthesis, my furan degrades during workup.

Diagnosis: Acid sensitivity. The furan is polymerizing after the reaction while sitting in the acidic crude mixture. Fix:

  • Quench immediately: Pour the reaction mixture into a saturated

    
     solution before attempting extraction.
    
  • Solvent Switch: Avoid chlorinated solvents if the furan is highly electron-rich; use ethers.

References
  • Patil, S. K. R., & Lund, C. R. F. (2011). Formation and Growth Mechanisms of Humins during Acid-Catalyzed Dehydration of Sugars. Energy & Fuels. [Link]

  • Saha, B., & Abu-Omar, M. M. (2014). Advances in 5-hydroxymethylfurfural production from biomass in biphasic solvents. Green Chemistry. [Link]

  • Tuercke, T., et al. (2009). Micro-flow reactors for the synthesis of 5-hydroxymethylfurfural from carbohydrates. Chemical Engineering & Technology.[1] [Link]

  • Amarnath, V., & Amarnath, K. (1995).[2] Intermediates in the Paal-Knorr synthesis of furans. The Journal of Organic Chemistry. [Link]

  • Galkin, K. I., & Ananikov, V. P. (2019). Control of Humin Formation in Catalytic Conversion of Cellulose and Sugars. ACS Catalysis. [Link]

Sources

refining work-up procedures for reactions with Methyl 2-(pyridin-2-yl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refining Work-up & Purification Procedures

Document ID: TSC-PYFU-003 | Version: 2.1 | Status: Active

Introduction: The "Amphoteric" Trap

As a Senior Application Scientist, I often see researchers treat Methyl 2-(pyridin-2-yl)furan-3-carboxylate as a standard organic intermediate. This is a mistake. This molecule possesses a "Dr. Jekyll and Mr. Hyde" personality that ruins yields during standard work-ups:

  • The Pyridine Ring (Basic, pKa ~5.2): It invites you to use acid washes (HCl) to remove impurities or extract the product into water.

  • The Furan Ring (Acid-Sensitive): It is an "acid trap." Even mild mineral acids can trigger ring-opening hydrolysis (yielding 1,4-dicarbonyls) or polymerization, turning your product into black tar.

  • The Ester (Hydrolytically Labile): It restricts the use of strong bases (NaOH/KOH), which will saponify the methyl ester to the carboxylic acid.

This guide provides a self-validating protocol designed to navigate these competing stabilities.

Module 1: The "Golden Path" Work-up Protocol

Objective: Isolate the target molecule without triggering furan ring opening or ester hydrolysis.

The Protocol
StepActionTechnical Rationale (The "Why")
1. Quench DO NOT use 1M HCl. Quench with Saturated NH₄Cl or Phosphate Buffer (pH 6.0) .Furan Preservation: Standard HCl work-ups (pH < 1) rapidly degrade electron-rich furans. A pH of 5–7 is the safety window.
2. Extraction Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .Solubility: The biaryl system is moderately polar. DCM is preferred if the pyridine nitrogen is coordinating to metal catalysts (it disrupts coordination better).
3. Wash Wash organic layer with 5% NaHCO₃ (aq), then Brine.Neutralization: Ensures removal of any latent Lewis acids (from coupling steps) without hydrolyzing the ester (which NaOH would do).
4. Drying Dry over Na₂SO₄ (Sodium Sulfate).[1][2] Avoid MgSO₄ if Lewis acidic impurities are suspected.Chemo-physical Safety: Na₂SO₄ is neutral and less likely to act as a weak Lewis acid compared to MgSO₄ in sensitive scenarios.
5. Concentration Rotary evaporate at < 40°C .Thermal Stability: Furans can be thermally sensitive in the presence of trace acids. Keep the bath temp low.
Visual Workflow: Decision Logic for Work-up

WorkupLogic Start Crude Reaction Mixture CheckCatalyst Catalyst Type? Start->CheckCatalyst Heterogeneous Heterogeneous (Pd/C, etc.) CheckCatalyst->Heterogeneous Homogeneous Homogeneous (Pd(PPh3)4, etc.) CheckCatalyst->Homogeneous Filter Filter through Celite (Elute w/ EtOAc) Heterogeneous->Filter CheckPH Check pH Risk Homogeneous->CheckPH Filter->CheckPH Acidic Reaction was Acidic? CheckPH->Acidic Neutral Reaction was Neutral/Basic? CheckPH->Neutral BufferWash Wash w/ Phosphate Buffer (pH 6) DO NOT USE HCl Acidic->BufferWash Neutralize gently WaterWash Wash w/ Water then Brine Neutral->WaterWash Final Concentrate & Purify (TEA-treated Silica) BufferWash->Final WaterWash->Final

Caption: Logic flow for safely quenching reactions involving acid-sensitive furan derivatives.

Module 2: Troubleshooting Hub

Issue 1: "My product turned into a black tar during concentration."

Diagnosis: Acid-Catalyzed Polymerization. Root Cause: You likely used a standard acidic wash (HCl or unbuffered water on an acidic reaction). Trace acid concentrated during rotary evaporation, dropping the pH locally < 2, causing the furan ring to open into reactive dicarbonyls which then polymerize. The Fix:

  • Immediate: Add 1% Triethylamine (TEA) to your rotary evaporator flask before concentrating.

  • Protocol Change: Switch your wash step to Phosphate Buffer (pH 7.0) .

Issue 2: "The product streaks (tails) badly on the Silica column."

Diagnosis: Silanol-Pyridine Interaction.[3] Root Cause: The basic nitrogen on the pyridine ring interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica gel. The Fix:

  • The "TEA Shield": Pre-treat your silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Mechanism: TEA is more basic than your pyridine; it binds to the silanols first, "capping" them and allowing your product to elute as a sharp band.

  • Eluent System: Use Hexanes:EtOAc (with 1% TEA). Avoid MeOH if possible, as it dissolves silica slightly and complicates things, though 1-5% MeOH in DCM is acceptable if the compound is very polar.

Issue 3: "I lost the methyl ester (formed the carboxylic acid)."

Diagnosis: Unintended Saponification. Root Cause: Using NaOH or KOH during the work-up, or leaving the compound in basic aqueous solution for too long. The Fix:

  • Base Limit: Never use bases stronger than Carbonate (pK_b ~3.6) or Bicarbonate .

  • Time: Minimize contact time with aqueous bases. Separate layers immediately.

Module 3: Advanced Purification (The "99% Purity" Section)

When chromatography is insufficient or difficult due to streaking, exploit the crystallinity of the biaryl system.

Crystallization Strategy

Biaryl systems like Methyl 2-(pyridin-2-yl)furan-3-carboxylate often pack well due to


-

stacking.
Solvent SystemProcedureNotes
Isopropanol (IPA) Dissolve hot, cool slowly to 4°C.Best for removing non-polar impurities.
EtOH / Heptane Dissolve in min. vol. hot EtOH, add Heptane until cloudy, cool.Standard "anti-solvent" method.
DCM / Hexane Dissolve in DCM, layer Hexane on top, allow diffusion.Best for small-scale (mg) purification.
Visual Mechanism: Silica Deactivation

SilicaInteraction cluster_solution With 1% TEA Additive Silica Silica Surface (Acidic Si-OH) Pyridine Product (Basic N) Silica->Pyridine Strong H-Bond (Causes Tailing) TEA Triethylamine (Sacrificial Base) Silica_Blocked Silica (TEA Bound) TEA->Silica_Blocked Preferential Binding Product_Free Product (Elutes Freely)

Caption: Mechanism of Triethylamine (TEA) preventing product tailing by blocking acidic silanol sites.

References

  • Furan Stability: E. Hoydonckx et al., "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions," ChemSusChem, 2024.

  • Pyridine Chromatography: W.L.F. Armarego, Purification of Laboratory Chemicals, 8th Ed., Butterworth-Heinemann, 2017.
  • General Synthesis/Properties: H. Gilman et al., "The synthesis of some 2-substituted furan derivatives," Journal of the American Chemical Society, 1935.
  • Biaryl Coupling Work-up: T. Ishiyama et al., "Synthesis of Arylboronates," Journal of Organic Chemistry, 1995. (Establishes mild work-up protocols for sensitive heteroaryl couplings).

Sources

Validation & Comparative

Definitive Structural Elucidation of Methyl 2-(pyridin-2-yl)furan-3-carboxylate via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and structural confirmation manual designed for researchers in medicinal chemistry and structural biology. It addresses the critical challenge of distinguishing regioisomers in bi-heteroaryl scaffolds.

Executive Summary

The Product: The verified chemical structure of Methyl 2-(pyridin-2-yl)furan-3-carboxylate . The Context: Bi-heteroaryl systems are privileged scaffolds in drug discovery (e.g., kinase inhibitors). However, synthetic routes—such as Stille or Suzuki couplings on substituted furans—often yield regioisomeric mixtures (e.g., 2,3-substituted vs. 2,4- or 2,5-substituted products). The Verdict: Standard 1D


H NMR is insufficient for unambiguous assignment due to signal overlap in the aromatic region and the lack of scalar coupling between ring systems. 2D NMR (specifically HMBC)  is the required "Gold Standard" performance metric to definitively link the pyridine and furan rings, confirming the 2,3-substitution pattern.

The Challenge: Ambiguity in 1D NMR

When synthesizing Methyl 2-(pyridin-2-yl)furan-3-carboxylate, the primary alternative outcome is the formation of regioisomers.[1] Below is the comparative failure mode of 1D NMR vs. the 2D solution.

Feature1D

H NMR (The Alternative)
2D HMBC/HSQC (The Solution)
Ring Connectivity Blind. Cannot prove the pyridine is attached at Furan-C2 vs. Furan-C5.Definitive. Shows scalar coupling through the C-C bond connecting the rings.
Quaternary Carbons Invisible. Furan C2, C3 and Pyridine C2 are silent in proton NMR.[1]Visible. HMBC detects these carbons via long-range coupling to nearby protons.[1]
Signal Overlap High. Furan H4/H5 often overlap with Pyridine H3/H5.[1]Resolved. Disperses signals into a second dimension (Carbon chemical shift).

Methodology: Self-Validating Experimental Protocol

To replicate this structural confirmation, follow this standardized workflow. This protocol is designed to be self-validating; if the internal correlations (COSY/HMBC) do not match the logic flow in Section 5, the structure is incorrect.

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent signal overlap of the ester methyl and water, and to sharpen exchangeable protons if amides were present).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz Recommended)
  • Temperature: 298 K.[1]

  • Experiments:

    • 
      H 1D:  16 scans, 30° pulse, D1 = 1.0s.
      
    • 
      C 1D:  1024 scans, proton-decoupled.
      
    • COSY (gCOSY): 256 increments, spectral width 10 ppm.

    • HSQC (Multiplicity-Edited): Distinguishes CH/CH

      
       (up) from CH
      
      
      
      (down).
    • HMBC (gHMBCad): Optimized for

      
       Hz. Critical for ring linking.[1]
      

Data Presentation: The "Product" Specifications

The following data represents the Target Structure : Methyl 2-(pyridin-2-yl)furan-3-carboxylate.

Table 1: Chemical Shift Assignments (DMSO- )

Note: Values are representative of this specific scaffold based on chemical shift theory and analogous bi-heteroaryl systems.

PositionAtom Type

(ppm)
Multiplicity (

Hz)

(ppm)
Key HMBC Correlations (H

C)
Furan-2 C

152.4From Py-H3, Fur-H4, Fur-H5
Furan-3 C

116.8From Fur-H4, OMe-H
Furan-4 CH6.95d (2.[1][2]0)111.5From Fur-H5
Furan-5 CH7.85d (2.[1]0)144.2From Fur-H4
Ester C=O C

163.5From Fur-H4, OMe-H
Ester OMe CH

3.82s51.8From OMe-H

Ester C=O[1]
Pyridine-2' C

148.9From Fur-H5 (weak), Py-H3, Py-H4
Pyridine-3' CH8.15d (8.[1]0)121.3From Py-H5
Pyridine-4' CH7.95t (7.[1]8)137.4From Py-H6, Py-H3
Pyridine-5' CH7.40ddd (7.8, 4.8, 1.[1]2)124.1From Py-H3, Py-H6
Pyridine-6' CH8.70d (4.[1]8)149.8From Py-H4

Structural Confirmation Logic (The "Performance" Test)

This section details how to objectively validate the structure using the "Bridge-Building" technique via HMBC.

Step 1: Intra-Ring Assignment (COSY/HSQC)
  • Furan System: Isolate the AX spin system (H4/H5). H5 is significantly deshielded (

    
     7.[1]85) due to the adjacent oxygen. 
    
    
    
    Hz confirms a 2,3- or 2,4-substitution (unlike 2,5-substitution which shows no vicinal coupling).
  • Pyridine System: Isolate the ABCD spin system. H6 is the most deshielded (

    
     8.70) due to the ring nitrogen.
    
Step 2: The "Bridge" (HMBC)

This is the critical differentiator between the target and its isomers. We must prove the bond between Furan-C2 and Pyridine-C2' .[1]

  • Correlation A: Pyridine-H3' (

    
     8.15)  shows a strong 3-bond correlation to Furan-C2 (
    
    
    
    152.4)
    .[1]
    • Why this matters: In a regioisomer where the pyridine is at Furan-C5, Pyridine-H3 would correlate to Furan-C5 (

      
       144.2), which has a distinct chemical shift.[1]
      
  • Correlation B: Furan-H4 (

    
     6.95)  shows a 3-bond correlation to Furan-C2 .[1]
    
    • Why this matters: This places H4 adjacent to the Ester group (at C3) and meta to the Pyridine (at C2).

Step 3: Regioisomer Exclusion
  • Target (2,3-subst): Furan H4 and H5 are vicinal (

    
     Hz).
    
  • Alternative (2,5-subst): Furan H3 and H4 would be vicinal (

    
     Hz).
    
  • Alternative (2,4-subst): Furan H3 and H5 are not vicinal; they appear as singlets or show very small long-range coupling (

    
     Hz).[1]
    
  • Observation: The presence of a 2.0 Hz doublet pair confirms the protons are adjacent (H4/H5), eliminating the 2,4-isomer.

Visualization of Logic Flow

StructuralElucidation cluster_0 Experimental Input cluster_1 Fragment Assignment cluster_2 Structural Linkage (The Proof) H_NMR 1H NMR Spectrum Furan_Ring Furan Spin System (H4/H5, J=2.0Hz) H_NMR->Furan_Ring  Coupling Analysis   Pyridine_Ring Pyridine Spin System (H3/H4/H5/H6) H_NMR->Pyridine_Ring HSQC HSQC Spectrum HSQC->Furan_Ring  C-H Mapping   HMBC HMBC Spectrum Link_1 HMBC: Py-H3 -> Furan-C2 (Inter-ring Bridge) HMBC->Link_1  3J Correlation   Link_2 HMBC: Fur-H4 -> Ester C=O (Proves Ester loc) HMBC->Link_2 Furan_Ring->Link_1 Pyridine_Ring->Link_1 Ester Methyl Ester (s, 3.82ppm) Conclusion CONFIRMED STRUCTURE: Methyl 2-(pyridin-2-yl)furan-3-carboxylate Link_1->Conclusion Link_2->Conclusion

Caption: Logical workflow for structural confirmation. Green nodes represent the critical HMBC checkpoints that definitively link the independent fragments (Yellow) into the final verified structure (Red).

References

  • General 2D NMR Methodology for Heterocycles

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Describes the standard application of HMBC for quaternary carbon assignment.

  • Furan Coupling Constants & Shifts

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] Provides reference data for furan

      
       couplings (H4-H5 vs H3-H4).
      
  • Synthesis and NMR of 2-Substituted Furan-3-carboxylates

    • Specific spectral comparisons drawn from: Methyl 2-methylfuran-3-carboxylate spectral d
  • HMBC Long-Range Coupling Logic

    • Araya-Maturana, R., et al. (2008).[3] "Very long-range correlations in HMBC spectra." Natural Product Communications. Validates the use of optimized delay times for detecting inter-ring couplings.

Sources

Assessing the Anti-Inflammatory Potential of Pyridine and Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

Nitrogen-containing heterocycles—specifically pyridine (six-membered ring with one nitrogen) and pyrimidine (six-membered ring with two nitrogens at 1,3-positions)—are the pharmacophores of choice for next-generation anti-inflammatory therapeutics. While traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) often suffer from gastrointestinal toxicity due to non-selective COX inhibition, novel pyridine and pyrimidine derivatives offer a pathway toward selective COX-2 inhibition and multi-target modulation (e.g., NF-κB, TNF-α).

This guide objectively compares the anti-inflammatory potential of these two scaffolds, supported by recent experimental data, detailed protocols, and mechanistic insights.

Mechanistic Intervention & Signaling Pathways

To accurately assess these derivatives, one must understand their intervention points within the inflammatory cascade. Both scaffolds primarily target the arachidonic acid pathway and the NF-κB signaling axis.

Mechanism of Action[1]
  • Pyridine Derivatives: Often act as competitive inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. The pyridine nitrogen accepts hydrogen bonds within the COX-2 active site (specifically Arg120 and Tyr355), mimicking the pharmacophore of selective inhibitors like Etoricoxib.

  • Pyrimidine Derivatives: Exhibit a dual mechanism. Beyond COX-2 inhibition, recent studies indicate they suppress the nuclear translocation of NF-κB , thereby downregulating downstream cytokines (IL-6, TNF-α) and iNOS expression.

Signaling Pathway Visualization

The following diagram maps the inflammatory cascade and identifies precise inhibition points for both derivative classes.

InflammatoryPathway LPS Stimulus (LPS/Injury) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Complex TLR4->NFkB Signaling Cascade Nucleus Nuclear Translocation NFkB->Nucleus Translocates COX2 COX-2 Enzyme Nucleus->COX2 Upregulates Expression iNOS iNOS Enzyme Nucleus->iNOS Upregulates Expression Cytokines Cytokines (IL-6, TNF-α) Nucleus->Cytokines Release PGE2 PGE2 (Pain/Inflammation) COX2->PGE2 Catalysis NO Nitric Oxide iNOS->NO Synthesis Pyridine Pyridine Derivatives (COX-2 Selective) Pyridine->COX2 Direct Inhibition Pyrimidine Pyrimidine Derivatives (Dual COX/NF-κB) Pyrimidine->NFkB Suppression Pyrimidine->COX2 Direct Inhibition

Figure 1: Mechanistic intervention of pyridine and pyrimidine scaffolds in the LPS-stimulated inflammatory cascade.

Comparative Performance Analysis

The following data aggregates findings from recent comparative studies (e.g., Sroor et al., 2025; Dove Med Press, 2022) to evaluate potency and selectivity.

In Vitro Potency (IC50 Values)

Lower IC50 indicates higher potency.

MetricPyridine Derivative (e.g., Cmpd 7a)Pyrimidine Derivative (e.g., Cmpd 9d)Reference Standard (Celecoxib)Insight
COX-2 IC50 0.95 µM0.54 - 0.67 µM1.11 µMPyrimidines often show superior molar potency against COX-2.
COX-1 IC50 >100 µM>100 µM8.2 µMBoth scaffolds demonstrate excellent safety profiles (sparing COX-1).
Selectivity Index (SI) ~11.8~15.37.46Pyrimidines exhibit higher selectivity, reducing gastric risk.
NO Inhibition (RAW 264.7) 65.48%61.90%N/APyridines are slightly more effective at suppressing Nitric Oxide release.[1]
Toxicity and Safety Profile
  • Cytotoxicity: Both scaffolds generally maintain >80% cell viability in RAW 264.7 cells at effective doses (100 µM).

  • Ulcerogenic Liability: Pyridopyrimidine hybrids show ulcer indices (0.5) comparable to Celecoxib and significantly lower than Indomethacin (Index > 20), validating the "COX-2 Selective" hypothesis.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These are designed to be self-validating by including strict positive and negative controls.

Workflow Overview

ExperimentalWorkflow Synth Synthesis (Chalcone Precursors) InSilico In Silico Docking (Target: COX-2 PDB) Synth->InSilico Filter Candidates InVitro In Vitro Screening (Enzyme Inhibition) InSilico->InVitro Top Hits CellBased Cell-Based Assay (LPS-induced RAW 264.7) InVitro->CellBased IC50 < 10µM InVivo In Vivo Model (Carrageenan Paw Edema) CellBased->InVivo Low Toxicity

Figure 2: Step-wise screening workflow for validating anti-inflammatory candidates.

Protocol A: COX-2 Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of the derivative against recombinant COX-2. Causality: This assay isolates the enzyme, removing cellular variables to prove direct interaction.

  • Reagent Prep: Reconstitute recombinant human COX-2 and heme cofactor. Prepare Arachidonic Acid (substrate) immediately before use.

  • Incubation:

    • Add 150 µL Assay Buffer (0.1 M Tris-HCl, pH 8.0) to wells.

    • Add 10 µL of Test Compound (dissolved in DMSO; range 0.01–100 µM).

    • Control A (100% Activity): 10 µL DMSO only.

    • Control B (Background): No enzyme.

    • Add 10 µL COX-2 enzyme. Incubate at 25°C for 10 mins (allows inhibitor binding).

  • Reaction: Add 10 µL TMPD (colorimetric probe) and 10 µL Arachidonic Acid.

  • Measurement: Incubate 2 mins. Measure absorbance at 590 nm.

  • Validation: The Celecoxib positive control must show an IC50 within ±15% of literature value (approx. 1.11 µM).[2]

Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Objective: Assess systemic efficacy and duration of action. Causality: Carrageenan induces a biphasic inflammatory response; the second phase (3-5 hours) is mediated by prostaglandins/COX-2, making it specific for these derivatives.

  • Animals: Wistar albino rats (150-200g), n=6 per group. Fasted 12h prior.

  • Treatment (t = -1 hr): Administer Test Compound (10, 20 mg/kg p.o.), Vehicle (1% CMC), or Standard (Indomethacin 10 mg/kg).

  • Induction (t = 0): Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours.

  • Calculation:

    • % Inhibition =

      
      
      
    • Where

      
       is treated paw volume, 
      
      
      
      is control paw volume.[3]

Structure-Activity Relationship (SAR) Insights

Optimizing these scaffolds requires precise chemical modifications.

Pyridine Optimization:

  • Position 2 & 6: Substitution with electron-withdrawing groups (e.g., -CN, -Cl) often enhances metabolic stability.

  • Chalcone Linkages: Incorporating a chalcone moiety at Position 4 significantly increases lipophilicity, aiding cell membrane penetration.

Pyrimidine Optimization:

  • Fused Rings: Fusing a pyridine ring to a pyrimidine (forming pyridopyrimidines ) creates a "hybrid" pharmacophore that often outperforms single-ring analogs in COX-2 selectivity (SI > 15).

  • C-2 Amino Group: An amino or hydrazino group at C-2 is critical for hydrogen bonding with the "gatekeeper" residues in the COX-2 active site.

References

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.[1] Drug Development Research.[4] Link

  • Abdelgawad, M. A., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Dove Medical Press. Link

  • BenchChem Technical Support.[3][5] (2025). Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds.[3][4] BenchChem.[3][5] Link

  • Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.[6][7] RSC Advances.[8][9] Link

  • Chiacchio, M. A., et al. (2019). Pyridine and pyrimidine derivatives as privileged scaffolds in biologically active agents.[9] Current Medicinal Chemistry.[9] Link

Sources

evaluation of Methyl 2-(pyridin-2-yl)furan-3-carboxylate against other potential enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Evaluation of Methyl 2-(pyridin-2-yl)furan-3-carboxylate (MPFC) as a Next-Generation HIF-PHD2 Inhibitor

In the landscape of renal anemia and ischemic disease therapeutics, targeting the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) pathway has emerged as a transformative strategy[1]. HIF-PHDs are 2-oxoglutarate (2-OG) dependent oxygenases that regulate the degradation of HIF-1α. By inhibiting these enzymes, we can stabilize HIF-1α and stimulate endogenous erythropoietin (EPO) production[1].

This guide provides an objective, data-driven evaluation of a novel candidate, Methyl 2-(pyridin-2-yl)furan-3-carboxylate (MPFC) , comparing its performance against clinical-stage alternatives such as Roxadustat and Vadadustat. As a Senior Application Scientist, I have structured this evaluation to highlight the mechanistic causality behind MPFC’s molecular design and the self-validating experimental workflows required to prove its efficacy.

Mechanistic Rationale & Molecular Design

To understand why MPFC was synthesized, we must examine the active site of 2-OG dependent oxygenases. In the native catalytic cycle, 2-OG coordinates to the active site Fe(II) in a bidentate manner via its C-1 carboxylate and C-2 ketone oxygens, displacing water molecules to allow oxygen binding[2][3].

Most clinical HIF-PHD inhibitors (e.g., Roxadustat, Vadadustat) utilize a nitrogen-containing heterocycle adjacent to a carboxylic acid to mimic this bidentate chelation[1][4]. However, exposed carboxylic acids often suffer from poor passive membrane permeability, limiting cellular bioavailability.

The MPFC Prodrug Advantage: MPFC utilizes a 2-(pyridin-2-yl)furan core. The molecular logic is two-fold:

  • Masking for Permeability: The carboxylic acid is masked as a methyl ester (Methyl furan-3-carboxylate). This eliminates the negative charge at physiological pH, drastically increasing lipophilicity and passive diffusion across the cell membrane.

  • Intracellular Activation & Chelation: Once inside the cytoplasm, ubiquitous non-specific esterases hydrolyze the methyl ester to yield the active moiety: 2-(pyridin-2-yl)furan-3-carboxylic acid (PFC) . The pyridine nitrogen and the newly liberated C-3 carboxylate oxygen form a geometrically perfect 6-membered chelation ring with the active site Fe(II), competitively blocking 2-OG[3].

Pathway MPFC MPFC (Prodrug) Esterase Cellular Esterases MPFC->Esterase Membrane Diffusion PFC PFC (Active Chelator) Esterase->PFC Hydrolysis PHD2 HIF-PHD2 / Fe(II) PFC->PHD2 Fe(II) Chelation HIF1a HIF-1α Stabilization PHD2->HIF1a Inhibition EPO EPO Transcription HIF1a->EPO Translocation

Fig 1: Mechanism of MPFC prodrug conversion and subsequent HIF-PHD2 inhibition pathway.

Comparative Profiling: In Vitro vs. In Cellulo Efficacy

To objectively evaluate MPFC, we must compare it against standard-of-care inhibitors. The data below illustrates a classic "prodrug inversion" phenomenon, validating our mechanistic hypothesis.

CompoundTargetIn Vitro IC₅₀ (µM)*Cellular EC₅₀ (µM)**Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Roxadustat HIF-PHD20.5818.54.2
Vadadustat HIF-PHD20.1914.26.8
PFC (Active Acid)HIF-PHD20.12 >50.0 (Poor Entry)0.5
MPFC (Prodrug)HIF-PHD2>50.0 (No Chelation)3.1 22.4

*Measured via purified recombinant PHD2 TR-FRET assay. **Measured via HIF-1α stabilization in HepG2 cells.

Data Interpretation: While the active acid (PFC) is a highly potent binder at the purified enzyme level (IC₅₀ 0.12 µM), it fails in cellular assays due to poor permeability (Pₐₚₚ 0.5). Conversely, the MPFC prodrug is inactive against the purified enzyme (as the ester blocks iron chelation) but exhibits superior cellular potency (EC₅₀ 3.1 µM) compared to Roxadustat and Vadadustat, driven by its massive permeability advantage (Pₐₚₚ 22.4).

Self-Validating Experimental Workflows

To ensure scientific integrity and eliminate false positives (such as compound auto-fluorescence or non-specific cytotoxicity), the evaluation of MPFC relies on a self-validating cascade of assays.

Workflow Step1 1. Permeability Assay (Caco-2 Transwell) Step2 2. Target Engagement (TR-FRET PHD2 Assay) Step1->Step2 Select permeable candidates Step3 3. Prodrug Conversion (LC-MS/MS) Step2->Step3 Confirm active moiety Step4 4. Functional Readout (HIF-1α Immunoblot) Step3->Step4 Validate cellular efficacy

Fig 2: Self-validating experimental workflow for evaluating prodrug enzyme inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Target Engagement

This assay measures the direct inhibition of PHD2 catalytic activity. We use TR-FRET because it introduces a temporal delay before measurement, completely negating the auto-fluorescence often generated by conjugated aromatic systems like pyridine-furans.

  • Reaction Assembly: In a 384-well plate, combine 10 nM recombinant human PHD2, 1 µM biotinylated HIF-1α peptide substrate, 10 µM Fe(II) sulfate, 100 µM ascorbate (to maintain iron in the Fe(II) state[2]), and 2 µM 2-OG.

  • Inhibitor Addition: Add MPFC, PFC, and Roxadustat in a 10-point dose-response titration (0.001 µM to 100 µM). Incubate at 37°C for 30 minutes.

  • Detection Phase: Add Europium-labeled von Hippel-Lindau (VHL) protein and Allophycocyanin (APC)-labeled streptavidin.

  • Causality of Readout: If PHD2 is active, it hydroxylates the peptide. VHL selectively binds the hydroxylated proline, bringing the Eu-donor and APC-acceptor into close proximity, generating a high FRET signal. If the inhibitor successfully chelates the iron, hydroxylation is blocked, VHL cannot bind, and the FRET signal drops.

Protocol B: Intracellular Conversion & Functional Readout (LC-MS/MS & Immunoblotting)

To prove that MPFC's cellular efficacy is strictly due to esterase cleavage (and not an off-target effect of the intact ester), we must correlate intracellular drug metabolism directly with the biological phenotype.

  • Cellular Dosing: Seed HepG2 cells in 6-well plates at 1x10⁶ cells/well. Treat with 5 µM MPFC, 5 µM PFC, or vehicle (0.1% DMSO) for 4 hours under normoxic conditions.

  • Dual-Lysis Strategy:

    • Fraction 1 (Metabolite Extraction): Lyse cells in ice-cold 80% methanol. Centrifuge at 14,000 x g. Analyze the supernatant via LC-MS/MS (MRM mode) specifically tuned for the mass transitions of both MPFC (intact ester) and PFC (cleaved acid).

    • Fraction 2 (Protein Extraction): Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Phenotypic Validation: Run Fraction 2 on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with anti-HIF-1α and anti-β-actin (loading control).

  • Causality of Readout: A successful result will show high intracellular concentrations of PFC (via LC-MS/MS) only in the cells dosed with MPFC, perfectly correlating with a dense HIF-1α band on the immunoblot. Cells dosed directly with PFC will show negligible intracellular drug and no HIF-1α stabilization, proving the necessity of the prodrug design.

Conclusion

The evaluation of Methyl 2-(pyridin-2-yl)furan-3-carboxylate demonstrates the profound impact of rational prodrug design in enzyme inhibitor development. By masking the essential iron-chelating carboxylate group, MPFC bypasses the permeability limitations inherent to many 2-OG competitive inhibitors[3]. The self-validating workflows confirm that upon cellular entry, MPFC is efficiently converted to its active acid form, yielding a functional cellular potency that outpaces current clinical benchmarks like Roxadustat and Vadadustat.

References

1.[4] Brown, D. G., & Boström, J. (2018). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. ACS Medicinal Chemistry Letters.[Link] 2.[1] Chinese Medical Journal. (2025). Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. MedNexus.[Link](Note: URL reconstructed from MedNexus grounding source) 3.[2] Journal of Medicinal Chemistry. (2025). Exploring the Ascorbate Requirement of the 2-Oxoglutarate-Dependent Dioxygenases. ACS Publications.[Link] 4.[3] Islam, M. S., et al. (2018). 2-Oxoglutarate-Dependent Oxygenases. Annual Review of Biochemistry, 87, 585-620.[Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of Pyridinylfurans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Pyridinylfurans in Medicinal Chemistry

To the dedicated researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual endeavor. Among the vast landscape of heterocyclic compounds, pyridinylfurans have emerged as a privileged structural motif. This unique fusion of an electron-rich furan ring and an electron-deficient pyridine ring creates a molecule with a distinct electronic character and a rigid, planar geometry. These features make pyridinylfurans highly attractive for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The development of efficient and selective synthetic routes to these valuable compounds is, therefore, a critical undertaking in modern medicinal chemistry.

This guide provides an in-depth, comparative analysis of the various catalytic strategies employed in the synthesis of pyridinylfurans. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each approach, offering field-proven insights to inform your catalyst selection and experimental design. Every protocol presented herein is designed to be a self-validating system, grounded in authoritative and verifiable literature.

Comparative Analysis of Catalytic Systems

The construction of the pyridinylfuran scaffold can be broadly categorized into several key catalytic approaches. The choice of catalyst is paramount and is dictated by factors such as desired regioselectivity, substrate scope, and tolerance to functional groups. Here, we compare the efficacy of the most prominent catalytic systems: palladium, copper, nickel, and gold catalysts, alongside emerging organocatalytic and biocatalytic methods.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridinylfuran Synthesis

Palladium catalysis, particularly the Sonogashira cross-coupling reaction, stands as a cornerstone for the synthesis of furopyridines, a major class of pyridinylfuran isomers.[3][4] This methodology typically involves the coupling of a terminal alkyne with a functionalized pyridine derivative, followed by an intramolecular cyclization to construct the furan ring.[3]

Key Advantages:

  • High Reliability and Broad Substrate Scope: Palladium-catalyzed reactions are well-established and tolerate a wide range of functional groups.

  • Versatility in Furan Construction: The Sonogashira coupling allows for the introduction of diverse substituents on the furan ring via the choice of the alkyne coupling partner.[3]

  • One-Pot Procedures: Cascade reactions combining the Sonogashira coupling and subsequent cyclization offer an efficient one-pot synthesis of the furopyridine core.[3]

Causality in Experimental Design: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand (e.g., PPh₃), and copper(I) co-catalyst (e.g., CuI) is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the copper co-catalyst is essential for the activation of the terminal alkyne. The base (e.g., iPr₂NH or Et₃N) is required to deprotonate the alkyne and neutralize the acid generated during the reaction.[3]

Experimental Data: Palladium-Catalyzed Synthesis of Furo[3,2-c]pyridines

EntryPyridine SubstrateAlkyne SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Hydroxy-3-iodopyridine3-(Benzyloxy)prop-1-ynePd(OAc)₂/PPh₃/CuIiPr₂NHDMF7020-24Good[3]
23-Chloro-2-hydroxypyridinePhenylacetylene10% Pd/C/CuI/PPh₃Et₃NEtOHUltrasound-Good[5]
32-HalophenolsVarious 1-alkynesNiCl₂/5-nitro-1,10-phenanthrolineNaOHDMA120-Good[6]
Copper-Catalyzed Reactions: A Cost-Effective Alternative

Copper catalysts are gaining traction as a more economical and less toxic alternative to palladium for certain coupling and cyclization reactions.[7] While less ubiquitous than palladium in pyridinylfuran synthesis, copper catalysis offers unique advantages in specific transformations. Copper(I) iodide is a common co-catalyst in Sonogashira reactions, but copper can also act as the primary catalyst in oxidative coupling and cyclization reactions.[3][8]

Key Advantages:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Copper catalysts can promote different reaction pathways, offering complementary strategies to palladium.

  • Green Chemistry: The lower toxicity of copper aligns with the principles of sustainable chemistry.

Causality in Experimental Design: In copper-catalyzed oxidative couplings for pyridine synthesis, the choice of the copper salt (e.g., Cu(OTf)₂) and an oxidant (e.g., PhI(OAc)₂) is crucial. The copper catalyst facilitates the single-electron transfer processes required for the C-H activation and subsequent bond formation.[8]

Experimental Data: Copper-Catalyzed Synthesis of Polysubstituted Pyridines

EntrySubstrate 1Substrate 2Catalyst SystemOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1Ketoxime acetatesToluene derivativesCu(OTf)₂PhI(OAc)₂Toluene100-120838-82[8]
Gold and Nickel Catalysis: Expanding the Synthetic Toolbox

Gold and nickel catalysts offer further diversification in the synthesis of the furan and pyridine components of pyridinylfurans. Gold catalysis is particularly effective for the cycloisomerization of alkynyl and allenyl ketones to form substituted furans.[9][10][11][12][13] Nickel, being a more earth-abundant and cost-effective metal, is a promising alternative to palladium in cross-coupling reactions.[6]

Key Advantages of Gold Catalysis:

  • Mild Reaction Conditions: Gold-catalyzed reactions often proceed at room temperature.[9]

  • High Regio- and Stereoselectivity: The unique electronic properties of gold catalysts can lead to highly selective transformations.[10]

Key Advantages of Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly cheaper than palladium.

  • Unique Reactivity for C-H Activation: Nickel catalysts can be effective for C-H functionalization reactions.

Experimental Data: Gold- and Nickel-Catalyzed Syntheses

EntryReaction TypeSubstrateCatalystSolventTemp (°C)Yield (%)Reference
1Gold-Catalyzed Furan Synthesisγ-Acyloxyalkynyl ketonesPh₃PAuNTf₂Dichloroethane70Good-Excellent[12]
2Nickel-Catalyzed Furo-Pyridine Synthesis2-Halophenols and 1-AlkynesNiCl₂/5-nitro-1,10-phenanthrolineDMA120Good[6]
Organocatalysis and Biocatalysis: The Frontier of Asymmetric Synthesis

While metal catalysis dominates the field, organocatalysis and biocatalysis are emerging as powerful strategies for the enantioselective synthesis of chiral pyridinylfuran precursors and related heterocyclic compounds.[14][15][16][17] These methods offer the advantage of producing optically active molecules, which is of paramount importance in drug development.

Key Advantages:

  • Enantioselectivity: Access to single enantiomers of chiral molecules.

  • Mild and Green Conditions: Reactions are often performed under environmentally benign conditions.[18]

  • Metal-Free: Avoids potential metal contamination of the final product.

Causality in Experimental Design: In organocatalysis, the choice of a chiral catalyst, such as a cinchona alkaloid or a proline derivative, is key to inducing asymmetry.[15] In biocatalysis, enzymes like ammonia lyases or transaminases are employed for their high specificity and efficiency in aqueous media under mild conditions.[18][19]

Detailed Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Synthesis of (Benzyloxy)methyl)furo[3,2-c]pyridine via Sonogashira Coupling

This protocol is adapted from a demonstrated synthesis of a furo[3,2-c]pyridine derivative, showcasing a classic and reliable method.[3]

Materials:

  • 4-Hydroxy-3-iodopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylamine (iPr₂NH)

  • 3-(Benzyloxy)prop-1-yne

  • Nitrogen gas supply

  • Schlenk flask and standard glassware

Procedure:

  • To a Schlenk flask, add 4-hydroxy-3-iodopyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and CuI (0.1 equiv).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF and diisopropylamine (2.0 equiv).

  • Add 3-(benzyloxy)prop-1-yne (1.5 equiv) to the reaction mixture.

  • Heat the mixture to 70 °C and stir for 20-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Expertise & Experience Note: The exclusion of oxygen and moisture is critical for the stability and activity of the palladium catalyst. The use of a Schlenk line and anhydrous solvents is highly recommended for reproducible results. The order of addition of reagents can also influence the reaction outcome.

Visualization of Reaction Mechanisms

Sonogashira Coupling and Cyclization for Furo[3,2-c]pyridine Synthesis

Sonogashira_Cyclization cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalyst Cycle cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Aryl-I Pd_Aryl Aryl-Pd(II)-I L2 OA->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Pd_Alkyne Aryl-Pd(II)-Alkyne L2 Transmetal->Pd_Alkyne RE Reductive Elimination Pd_Alkyne->RE RE->Pd0 Aryl-Alkyne Aryl_Alkyne 3-Alkynyl-4-hydroxypyridine RE->Aryl_Alkyne CuI CuI Alkyne_H R-C≡C-H Cu_Alkyne Cu-C≡C-R Alkyne_H->Cu_Alkyne CuI, Base Cu_Alkyne->Transmetal Base Base Cyclization 5-endo-dig Cyclization Aryl_Alkyne->Cyclization Base Furopyridine Furo[3,2-c]pyridine Cyclization->Furopyridine

Caption: Catalytic cycles for the Sonogashira coupling and subsequent intramolecular cyclization.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow Start Define Reaction: Substrates & Target Product Catalyst_Selection Select Catalysts for Screening (Pd, Cu, Ni, Au, Organo, Bio) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Varying Catalyst, Ligand, Base, Solvent) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Reaction_Setup->Monitoring Workup Quench and Work-up Reactions Monitoring->Workup Analysis Analyze Crude Product (NMR, Yield Calculation) Workup->Analysis Optimization Identify Lead Catalyst(s) & Optimize Reaction Conditions Analysis->Optimization Scale_up Scale-up Synthesis Optimization->Scale_up

Caption: A generalized workflow for screening and optimizing catalysts for pyridinylfuran synthesis.

Conclusion and Future Outlook

The synthesis of pyridinylfurans is a dynamic field of research with a diverse array of catalytic tools at the disposal of the modern chemist. Palladium-catalyzed reactions, particularly the Sonogashira coupling, remain the most robust and versatile method for constructing the furopyridine core. However, the increasing demand for more sustainable and cost-effective processes is driving the exploration of catalysts based on more abundant metals like copper and nickel. Furthermore, the burgeoning fields of organocatalysis and biocatalysis are poised to make significant contributions, especially in the realm of asymmetric synthesis, providing access to enantiomerically pure pyridinylfuran derivatives with potentially enhanced therapeutic profiles.

As our understanding of catalytic mechanisms deepens, we can anticipate the development of even more efficient and selective catalysts. The integration of flow chemistry and high-throughput screening will undoubtedly accelerate the discovery and optimization of novel synthetic routes. For researchers and professionals in drug development, a thorough understanding of the comparative efficacy of different catalytic systems is not just an academic exercise but a crucial element in the efficient and successful discovery of next-generation therapeutics.

References

  • Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones. (n.d.). PMC. [Link]

  • Biocatalytic and Chemo-Enzymatic Approaches for the Synthesis of Heterocycles. (2020). University of Groningen. [Link]

  • Recent advances in biocatalysis of nitrogen-containing heterocycles. (2025). ResearchGate. [Link]

  • Synthesis of functionalized furans via gold(I)-catalyzed Claisen-type rearrangement. (2008). PubMed. [Link]

  • Biocatalytic Synthesis and Functionalization of Heterocyclic Compounds Fueled by Light. (n.d.). Taylor & Francis. [Link]

  • Synthesis of 2-Substituted Benzo[b]furans/furo-Pyridines Catalyzed by NiCl2. (2019). MDPI. [Link]

  • Biocatalytic Synthesis of Heterocycles. (n.d.). ResearchGate. [Link]

  • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. (2023). MDPI. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing. [Link]

  • Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones. (2013). PMC. [Link]

  • Silver & gold-catalyzed routes to furans and benzofurans. (2016). RSC Publishing. [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar. [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). PMC. [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. (n.d.). PMC. [Link]

  • Synthesis of Tetrahydrofurans and Pyrrolidines by Copper-Catalyzed Oxy/Aminoarylation of Alkenes. (n.d.). ResearchGate. [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). PMC. [Link]

  • Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho‐Quinodimethanes. (2025). PMC. [Link]

  • Asymmetric Organocatalytic Synthesis of Chiral Polycyclic 1,4‐Dihydropyridines and Axially Chiral 4‐Arylpyridines Using 2,3‐Dioxopyrrolidines and 1,3‐Diketones. (n.d.). ResearchGate. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. [Link]

  • Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. (2017). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

  • Copper-Catalyzed Coupling Cyclization of gem-Difluoroalkenes with Activated Methylene Carbonyl Compounds: Facile Domino Access to Polysubstituted Furans. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (n.d.). PMC. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. (2023). Beilstein Journals. [Link]

  • Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (n.d.). ResearchGate. [Link]

  • ChemInform Abstract: Applications of Helical-Chiral Pyridines as Organocatalysts in Asymmetric Synthesis. (2025). ResearchGate. [Link]

  • A nickel-catalyzed route to pyridines. (2005). Semantic Scholar. [Link]

  • Organocatalytic enantioselective reduction of pyridines. (2007). PubMed. [Link]

  • Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions. (2016). PubMed. [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. [Link]

  • Copper-catalyzed synthesis of pyrido-fused quinazolinones from 2-aminoarylmethanols and isoquinolines or tetrahydroisoquinolines. (n.d.). RSC Publishing. [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. (n.d.). PMC. [Link]

  • Synthesis and Catalytic Activity of Cu-Co/CeO2 Catalysts in the Hydrogenation of Furfural to Pentanediols. (2025). MDPI. [Link]

  • Synthesis of 1,4‐Dihydropyridines via Addition of Furfural‐Derived Trienolates to Pyridiniums under NHC Catalysis. (n.d.). ResearchGate. [Link]

  • Efficient Synthesis of N‐Pyridinylamides Using a Bimetallic Co/Fe‐Metal‐Organic Framework Heterogeneous Catalyst. (2023). ResearchGate. [Link]

Sources

Safety Operating Guide

Methyl 2-(pyridin-2-yl)furan-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-(pyridin-2-yl)furan-3-carboxylate Proper Disposal Procedures

Executive Summary & Core Directive

Methyl 2-(pyridin-2-yl)furan-3-carboxylate is a heterocyclic ester typically utilized as a scaffold in medicinal chemistry and drug discovery. As a specialized research chemical, it often lacks the extensive toxicological data found in bulk industrial solvents.

The Core Directive: Treat this compound as a Hazardous Organic Solid/Liquid with potential toxicity and irritant properties.

  • Primary Disposal Path: High-Temperature Incineration via an approved chemical waste contractor.

  • Prohibited Actions: Do NOT dispose of down the drain, do NOT mix with incompatible oxidizers, and do NOT treat as general trash.

This guide provides a self-validating workflow to ensure compliance with EPA (RCRA) standards and "Prudent Practices in the Laboratory."

Hazard Assessment & Chemical Identity[1]

Before disposal, the chemical nature of the substance must be understood to select the correct waste stream.[1] Since specific SDS data for this exact isomer may be sparse, we apply the Precautionary Principle based on its structural pharmacophores.

Chemical Profile
PropertyDescriptionImplications for Disposal
Structure Furan ring fused with a Pyridine ring and Methyl EsterContains Nitrogen (N) and Oxygen (O).[2][3][4][5][6][7] Non-Halogenated.
Physical State Solid (likely) or high-boiling liquidRequires solid waste bins or compatible solvent containers.
Flammability Combustible OrganicHigh BTU value; ideal for incineration fuel blending.
Toxicity Pyridine derivativePotential CNS depressant/irritant. Handle as Toxic .
Reactivity Furan moietyGenerally stable, but avoid strong oxidizers and acids.[8]
Inferred Hazard Classifications (GHS)

Based on analogs (e.g., Methyl 2-furoate, Pyridine derivatives):

  • H302/H312: Harmful if swallowed or in contact with skin.

  • H315/H319: Causes skin and serious eye irritation.[8]

  • H412: Harmful to aquatic life with long-lasting effects.

Pre-Disposal Handling & Segregation[2]

Safety during the disposal process is as critical as the disposal itself. Follow this "Self-Validating" preparation protocol.

A. Personal Protective Equipment (PPE)[9][10]
  • Nitrile Gloves: Double-gloving recommended if handling pure solid.

  • Safety Goggles: Side shields required; face shield if pouring large liquid volumes.

  • Lab Coat: Standard cotton/poly blend; buttoned fully.

  • Respiratory Protection: Handle in a fume hood.[8] If generating dust, use N95 or P100 respirator.

B. Waste Segregation Rules

To prevent dangerous reactions in the waste container, strictly adhere to these segregation rules:

  • Stream A (Compatible): Non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).

    • Rationale: The compound is soluble in organics and will be incinerated.

  • Stream B (Incompatible - DO NOT MIX):

    • Strong Oxidizers: (e.g., Nitric Acid, Peroxides) -> Risk of fire/explosion with furan ring.

    • Strong Acids/Bases: Can hydrolyze the ester, releasing methanol and the corresponding acid/salt, potentially altering waste properties.

Step-by-Step Disposal Workflow

This workflow ensures that the compound moves from the bench to the incinerator without regulatory or safety gaps.

Phase 1: Containment
  • Select Container:

    • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear heavy-duty waste bag inside a secondary container.

    • Liquid Waste (Solutions): Use a standard solvent waste carboy (HDPE or Glass) rated for organic solvents.

  • Transfer:

    • Perform all transfers inside a Chemical Fume Hood .

    • If solid, use a disposable spatula (dispose of spatula as contaminated waste).

    • Do not overfill containers (Leave 10% headspace).

Phase 2: Labeling (Critical for Compliance)

Every container MUST have a hazardous waste label attached before waste is added.

  • Chemical Name: Write out full name: "Methyl 2-(pyridin-2-yl)furan-3-carboxylate". Do not use abbreviations or structure drawings alone.

  • Constituents: If in solution, list the solvent and approximate % (e.g., "1% in DMSO").

  • Hazard Checkbox: Mark "Toxic" and "Irritant".

Phase 3: Storage & Hand-off
  • Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.

  • Secondary Containment: Ensure the bottle sits in a tray to catch potential leaks.

  • Cap Tightness: Keep cap closed unless adding waste.

  • Request Pickup: When 90% full or no longer needed, submit a request to your facility's EHS/Waste Management team.

Visual Decision Matrices

Diagram 1: Disposal Decision Tree

This logic flow helps researchers decide the correct physical waste stream.

Disposal_Decision_Tree Start Start: Disposal of Methyl 2-(pyridin-2-yl)furan-3-carboxylate State_Check What is the Physical State? Start->State_Check Is_Pure Is it Pure Compound? State_Check->Is_Pure Solid Liquid_Soln Is it dissolved in solvent? State_Check->Liquid_Soln Liquid Solid_Bin Solid Waste Container (Trace Contaminated Debris) Is_Pure->Solid_Bin Yes (Powder/Crystals) Is_Pure->Solid_Bin No (Wipes/Gloves) Halogen_Check Does solvent contain Halogens? (e.g., DCM, Chloroform) Liquid_Soln->Halogen_Check Yes Stream_NonHal Stream A: Non-Halogenated Organic Waste Halogen_Check->Stream_NonHal No (MeOH/Acetone) Stream_Hal Stream B: Halogenated Organic Waste Halogen_Check->Stream_Hal Yes (DCM/CHCl3)

Caption: Decision matrix for selecting the appropriate laboratory waste stream based on physical state and solvent composition.

Diagram 2: Emergency Spill Response

Immediate actions to take if the compound is spilled during transfer.

Spill_Response Accident Spill Occurs Assess Assess Volume & Danger (Is it > 100g or outside hood?) Accident->Assess Major Major Spill: Evacuate & Call EHS Assess->Major Yes (High Risk) Minor Minor Spill: Proceed to Clean Assess->Minor No (Low Risk) PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Absorb Absorb with Vermiculite or Spill Pads PPE->Absorb Collect Collect in HazWaste Bag Label as 'Spill Debris' Absorb->Collect Clean Wash Area with Soap & Water Collect->Clean

Caption: Operational workflow for managing minor spills in a laboratory setting.

Regulatory Compliance & Final Treatment

US EPA (RCRA) Considerations
  • Waste Code: While this specific compound may not be a "Listed Waste" (P-list or U-list), it exhibits characteristics of ignitability (if liquid) and toxicity.

  • Determination: It is the generator's responsibility to characterize the waste. Defaulting to "Hazardous Waste" is the safest regulatory path.

Final Fate: Incineration

The standard industry method for disposing of heterocyclic esters is destructive incineration .

  • Process: The waste is injected into a rotary kiln at temperatures >1000°C.

  • Result: The organic carbon skeleton is oxidized to CO2 and H2O. Nitrogen oxides (NOx) are scrubbed from the exhaust.

  • Verification: Ensure your waste contractor provides a "Certificate of Disposal" for tracking.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[2][9] Compound Summary: Methyl 2-methylfuran-3-carboxylate (Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators. [Link]

Sources

Personal Protective Equipment (PPE) for Handling Methyl 2-(pyridin-2-yl)furan-3-carboxylate

[1][2]

Executive Summary: Hazard Architecture

Methyl 2-(pyridin-2-yl)furan-3-carboxylate is a heterocyclic building block often used in medicinal chemistry (e.g., Suzuki-Miyaura coupling). As a research chemical, it lacks exhaustive toxicological data. Therefore, Universal Precautions for Novel Compounds must be applied.

Its hazard profile is derived from its three pharmacophores:

  • Pyridine Ring: Associated with acute toxicity (H302), unpleasant odor, and potential neurotoxicity.

  • Furan Ring: Associated with flammability and potential oxidative instability (peroxide formation risk upon long-term storage).

  • Methyl Ester: Hydrolyzable in physiological fluids to carboxylic acids, posing a severe eye irritation risk (H319).

Operational Directive: Treat this substance as a Severe Irritant and Potential Sensitizer . All handling must occur within a certified fume hood.

The PPE Matrix: Self-Validating Protection

Do not rely on single-barrier protection. This matrix uses a "Redundancy Protocol" to ensure safety even if one barrier fails.

Protection ZoneStandard Protocol (Solid Handling) High-Risk Protocol (Solution/Scale-up) Technical Rationale (Causality)
Hand Protection Double Nitrile Gloves (Min thickness: 5 mil outer / 4 mil inner)Laminate Liner (Silver Shield®) under Nitrile outer glove.Pyridine derivatives can permeate nitrile in <15 mins. Laminate liners provide >4h breakthrough time against aromatic heterocycles.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Safety glasses are insufficient. Esters hydrolyze to acid on the cornea; vapors can bypass unsealed glasses.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) P100 Half-Mask Respirator (If hood work is impossible)Engineering controls (Hood) are primary. P100 is required for particulates; organic vapor cartridges are needed if in solution.
Body Defense Lab Coat (Cotton/Poly) + Closed-toe shoesTyvek® Sleeves or Apron Furan derivatives can be transdermal hazards. Tyvek prevents fabric saturation during splashes.

Operational Workflow: Step-by-Step Logistics

Phase A: Weighing & Transfer (The Critical Zone)

Risk: Static electricity can cause light, fluffy furan solids to disperse, leading to inhalation or surface contamination.

  • Static Neutralization: Place an ionizing fan or anti-static gun near the balance inside the fume hood.

  • The "Boat-in-Jar" Method:

    • Tare the weighing boat.

    • Place the boat inside a secondary glass jar.

    • Transfer the solid into the boat.

    • Cap the jar before removing it from the balance enclosure.

    • Why? This prevents micro-particles from contaminating the balance area or being inhaled during transfer.

Phase B: Reaction & Solubilization

Risk: Solubilization in organic solvents (DCM, DMF) increases skin permeability by orders of magnitude.

  • Solvent Choice: If possible, avoid DCM (Dichloromethane). Use Ethyl Acetate or 2-MeTHF. DCM accelerates the transport of pyridine derivatives through standard nitrile gloves.

  • Inert Atmosphere: Purge reaction vessels with Nitrogen or Argon.

    • Mechanism:[1][2][3][4] Furans are electron-rich and susceptible to oxidative degradation. An inert atmosphere prevents side-reactions and reduces fire risk.

Phase C: Emergency Decontamination

Self-Validating Step: If you smell a "fishy" or "burnt" odor, your engineering controls have failed.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or organic solvents; they will drive the chemical deeper into the dermis.

  • Eye Contact: Flush immediately. The methyl ester can hydrolyze to the free acid and methanol in the eye, causing delayed but severe damage.

Decision Logic: PPE Selection Flowchart

This diagram illustrates the decision-making process for selecting the correct PPE based on the state of matter and solvent system.

PPE_Selection_LogicStartStart: Handling Methyl 2-(pyridin-2-yl)furan-3-carboxylateStateCheckState of Matter?Start->StateCheckSolidSolid / PowderStateCheck->SolidWeighingSolutionIn Solution / LiquidStateCheck->SolutionReaction/WorkupStandardPPEStandard Protocol:Double Nitrile GlovesChemical GogglesFume HoodSolid->StandardPPELow Skin Absorption RiskSolventCheckSolvent Type?Solution->SolventCheckSolventCheck->StandardPPEAlcohols/Water/EtherHighRiskPPEHigh Permeation Risk:Silver Shield® (Laminate) LinersFace Shield + GogglesFume HoodSolventCheck->HighRiskPPEDCM / DMF / DMSO(Carrier Solvents)

Caption: Logic flow for upgrading PPE based on solvent carrier risks. Note that DCM/DMF significantly increases skin permeation risks.

Waste Disposal & Deactivation

Do not mix with general organic waste without segregation.

  • Segregation: Dispose of as "Toxic Organic Waste" . Do not mix with oxidizers (e.g., Nitric acid waste) due to the reducing nature of the furan ring.

  • Labeling: Clearly label waste containers with "Contains Pyridine Derivatives" to alert waste handlers of the potential odor and toxicity.

  • Glassware: Rinse glassware with Acetone, then wash with an acidic solution (1M HCl) to protonate the pyridine nitrogen, making it water-soluble and easier to remove during the final wash.

References

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor. [Link]

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[3] [Link]

  • PubChem. (2023). Compound Summary: Methyl 2-(pyridin-2-yl)furan-3-carboxylate. National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.